Fmoc-Dap(Boc)-OH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-23(2,3)31-21(28)24-12-19(20(26)27)25-22(29)30-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,25,29)(H,26,27)/t19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAUMAVONPSDRW-IBGZPJMESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162558-25-0 | |
| Record name | (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Fmoc-Dap(Boc)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid, commonly abbreviated as Fmoc-Dap(Boc)-OH, is a pivotal building block in modern peptide chemistry. Its unique structure, featuring orthogonal protection of two amine functionalities, allows for the selective elaboration of peptide side chains, making it an invaluable tool for the synthesis of complex peptides, peptidomimetics, and labeled bioconjugates. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.
Core Physical and Chemical Properties
This compound is a white to off-white solid at room temperature.[1][2] Its chemical structure consists of a diaminopropionic acid core where the alpha-amino group is protected by a base-labile fluorenylmethoxycarbonyl (Fmoc) group, and the beta-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is fundamental to its utility in solid-phase peptide synthesis (SPPS).
Chemical Structure
References
Fmoc-Dap(Boc)-OH: A Technical Guide for Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Its unique orthogonal protection scheme enables the synthesis of complex and modified peptides for various research and drug development applications.
Core Molecular Data
The fundamental properties of this compound are summarized below, providing key quantitative data for experimental design and analysis.
| Property | Value |
| Molecular Formula | C₂₃H₂₆N₂O₆[1][2] |
| Molecular Weight | 426.46 g/mol [1] |
| CAS Number | 162558-25-0[1][3] |
| Purity (Typical) | ≥97.0% (HPLC) |
| Appearance | White to off-white powder |
| Storage Temperature | 2-8°C |
Orthogonal Protection Strategy in Peptide Synthesis
This compound is a derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid. Its utility in peptide synthesis stems from the orthogonal nature of its two protecting groups: the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-Butoxycarbonyl (Boc) group on the β-amine side chain.[4] This dual protection allows for the selective deprotection and modification of either the N-terminus for peptide chain elongation or the side chain for conjugating other molecules like fluorescent dyes, biotin, or other functional moieties.[5]
The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to allow for the coupling of the next amino acid in the sequence.[6] The Boc group, on the other hand, is stable to these basic conditions and is typically removed using a strong acid such as trifluoroacetic acid (TFA), often during the final cleavage of the peptide from the solid support.[] This orthogonality is fundamental to the synthesis of complex peptides with site-specific modifications.
Caption: Workflow for incorporating this compound in SPPS.
Experimental Protocols
While specific protocols vary based on the peptide sequence and scale, a general procedure for the incorporation of this compound into a peptide sequence using manual or automated solid-phase peptide synthesis is outlined below.
Materials and Reagents:
-
Pre-loaded solid support (e.g., Wang or Rink Amide resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
Protocol for a Single Coupling Cycle:
-
Resin Swelling: The resin is swelled in DMF or DCM for 15-30 minutes.
-
Fmoc Deprotection: If extending a peptide chain, the Fmoc group of the resin-bound amino acid is removed by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: The resin is thoroughly washed with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and by-products.
-
Coupling:
-
A solution of this compound (e.g., 3-5 equivalents) and a coupling agent like HBTU (e.g., 3-5 equivalents) is prepared in DMF.
-
DIPEA (e.g., 6-10 equivalents) is added to activate the solution.
-
The activated amino acid solution is added to the deprotected resin.
-
The reaction is allowed to proceed for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the completion of the coupling reaction.
-
-
Washing: The resin is washed again with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Cleavage and Side-Chain Deprotection: After the final amino acid is coupled, the resin is washed and dried. The peptide is cleaved from the resin, and the Boc side-chain protecting group (along with other side-chain protecting groups) is removed by treatment with a strong acid cocktail (e.g., TFA/TIS/H₂O) for 2-4 hours.
-
Purification: The crude peptide is precipitated with cold ether, centrifuged, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Applications in Research and Drug Development
This compound is instrumental in several advanced applications:
-
Synthesis of Peptide-Based Therapeutics: It is a key reagent in the synthesis of peptide drugs where modified amino acids are required to enhance stability, bioavailability, or target binding.[8]
-
Structure-Activity Relationship (SAR) Studies: It can be used as a protected analog of lysine to investigate the role of side-chain length and functionality in peptide activity.[3]
-
Construction of Cyclic Peptides: The diaminopropionic acid side chain can be used as a point for cyclization, creating constrained peptide structures with potentially enhanced biological activity and stability.[3]
-
Fluorescent Labeling and Bioconjugation: The β-amino group, after deprotection, provides a site for the specific attachment of reporter molecules, such as fluorescent dyes or biotin, for use in bioassays and imaging.[5]
The use of this compound is primarily for research and development purposes and is not intended for direct diagnostic or therapeutic use.[1][2] Researchers should always refer to the Certificate of Analysis for lot-specific data.
References
- 1. scbt.com [scbt.com]
- 2. raybiotech.com [raybiotech.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound *CAS 162558-25-0* | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 8. Fmoc-D-Dap(Boc)-OH Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
A Technical Guide to Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic Acid: A Versatile Tool in Peptide Synthesis
For Immediate Release
Fremont, CA – December 8, 2025 – For researchers, scientists, and professionals in drug development, the strategic incorporation of non-natural amino acids is paramount for the design of novel peptides with enhanced stability and functionality. Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid stands out as a critical building block in this endeavor. Its unique orthogonal protection scheme, featuring both Fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups, offers precise control over peptide chain elongation and modification. This technical guide provides an in-depth overview of its core features, experimental protocols, and applications.
Core Features and Physicochemical Properties
Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). The defining feature of this compound is the presence of two distinct, orthogonally stable protecting groups. The Nα-amino group is protected by the base-labile Fmoc group, while the Nβ-amino group is protected by the acid-labile Boc group.[1][2] This arrangement allows for the selective deprotection of either amino group, enabling specific modifications such as peptide chain extension at the α-amino group or side-chain functionalization at the β-amino group.[3] This versatility makes it an invaluable asset in solid-phase peptide synthesis (SPPS), the development of complex peptide architectures, and the synthesis of peptide-based drugs.[4][5]
The compound is typically a white powder with a purity of ≥ 98% as determined by HPLC.[4] It is slightly soluble in water.[6][7] Detailed physicochemical properties are summarized in the table below.
| Property | Value | References |
| Synonyms | Fmoc-L-Dap(Boc)-OH, Fmoc-Dap(Boc)-OH | [4] |
| CAS Number | 162558-25-0 | [4] |
| Molecular Formula | C₂₃H₂₆N₂O₆ | [4] |
| Molecular Weight | 426.46 g/mol | [4] |
| Appearance | White powder | [4] |
| Purity | ≥ 98% (HPLC) | [4] |
| Melting Point | 131-139 °C | [6][7] |
| Optical Rotation | [a]D20 = -21 ± 2º (c=1 in DMF) | [4] |
| Storage Conditions | 0-8 °C | [4] |
Orthogonal Deprotection Strategy
The cornerstone of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid's utility is its orthogonal protection scheme. The Fmoc group is stable to acidic conditions but is readily cleaved by a base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[5][8] Conversely, the Boc group is stable to basic conditions but is removed by strong acids, such as trifluoroacetic acid (TFA).[9] This differential lability allows for a two-dimensional approach to peptide synthesis, where the main chain can be extended via standard Fmoc-based SPPS, and the side chain can be independently manipulated after Boc deprotection.
Experimental Protocols
Fmoc Group Deprotection for Peptide Chain Elongation
This protocol details the removal of the Nα-Fmoc group in a solid-phase peptide synthesis workflow.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% (v/v) piperidine in DMF[9]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF from the resin.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).
-
Agitate the resin suspension for an initial 2-3 minutes.[9]
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 5-20 minutes.[1][9]
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[1] The resin is now ready for the subsequent amino acid coupling step.
Boc Group Deprotection for Side-Chain Modification
This protocol outlines the removal of the Nβ-Boc group.
Materials:
-
Peptide-resin containing the Nα-Fmoc-Nβ-Boc-L-Dap residue
-
Deprotection solution: 50% (v/v) Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[9]
-
Dichloromethane (DCM)
-
Neutralization solution: 5% (v/v) N,N-Diisopropylethylamine (DIPEA) in DCM[9]
Procedure:
-
Suspend the peptide-resin in the deprotection solution (50% TFA/DCM).
-
Agitate the mixture at room temperature for 3 minutes.[9]
-
Filter the resin.
-
Add a second portion of the deprotection solution and agitate for an additional 5 minutes.[9]
-
Wash the resin three times with DCM.[9]
-
Wash the resin three times with the neutralization solution (5% DIPEA/DCM) to remove residual TFA.[9]
-
Wash the resin again with DCM to remove excess base. The resin now has a free β-amino group ready for modification.
Peptide Coupling Protocol
This is a general protocol for coupling an activated amino acid to the deprotected α-amino group on the resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-protected amino acid (5 equivalents based on resin substitution)[10]
-
1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)[10]
-
N,N'-Diisopropylcarbodiimide (DIC)
-
DMF, peptide synthesis grade
-
DCM
Procedure:
-
Suspend the deprotected peptide-resin in DCM (10 mL per gram of resin).[10]
-
In a separate vessel, dissolve the Fmoc-protected amino acid in DMF.[10]
-
In another vessel, dissolve HOBt in a minimal amount of DMF.[10]
-
Add the amino acid solution and the HOBt solution to the resin suspension.[10]
-
Add DIC to the mixture to initiate the coupling reaction.
-
Agitate the mixture at room temperature under an inert atmosphere.
-
Monitor the reaction for completion using a ninhydrin test.[10]
-
Once the reaction is complete, filter the resin and wash it with DMF and DCM to remove excess reagents and byproducts.
Applications in Research and Development
The unique properties of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid make it a valuable tool in several areas:
-
Peptide Synthesis: It serves as a key building block for creating peptides with specific functionalities and complex structures.[3][4]
-
Drug Development: Its use is integral in the pharmaceutical industry for developing novel peptide-based drugs that can target specific biological pathways.[4][5]
-
Bioconjugation: The free β-amino group, after Boc deprotection, provides a site for attaching other molecules, such as fluorescent dyes, biotin, or other biomolecules, which is crucial in diagnostics and therapeutics.[3][4][11]
-
Biomaterials and Drug Delivery: This compound is valuable in the development of novel biomaterials and targeted drug delivery systems due to its ability to form stable conjugates.[3]
Safety and Handling
As with all laboratory chemicals, appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid. It should be handled in a well-ventilated area. The compound is classified as a combustible solid.
This technical guide highlights the key features and methodologies associated with Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, underscoring its significance as a versatile and enabling tool for advanced peptide chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. chembk.com [chembk.com]
- 7. N-Fmoc-N'-Boc-L-2,3-Diaminopropionic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. chemimpex.com [chemimpex.com]
The Chemistry of Control: An In-depth Technical Guide to Fmoc and Boc Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, particularly in the assembly of peptides and the development of novel therapeutics, the precise control of reactive functional groups is paramount. Amine protecting groups are the unsung heroes of this molecular orchestration, enabling chemists to direct reactions with high specificity and efficiency. Among the most pivotal of these are the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butoxycarbonyl (Boc) groups. Their distinct chemical properties and orthogonal deprotection strategies form the bedrock of modern solid-phase peptide synthesis (SPPS) and have profoundly influenced the landscape of drug discovery.
This technical guide provides a comprehensive exploration of the core principles, applications, and experimental considerations of Fmoc and Boc protecting groups. It is designed to serve as a detailed resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights to inform synthetic strategies.
Core Principles: A Tale of Two Chemistries
The fundamental distinction between Fmoc and Boc protecting groups lies in their lability under different chemical conditions, a property that underpins their orthogonal application in complex syntheses.[1][2]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): The Base-Labile Workhorse The Fmoc group is renowned for its sensitivity to basic conditions.[3] Its removal is typically achieved with a mild organic base, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This deprotection proceeds via a β-elimination mechanism, initiated by the abstraction of an acidic proton on the fluorenyl ring system.[5] The resulting dibenzofulvene byproduct is conveniently monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction.[3] The mild, basic cleavage conditions of the Fmoc group make it highly compatible with acid-labile side-chain protecting groups, forming the basis of the widely adopted Fmoc/tBu strategy in SPPS.[4][6]
-
Boc (tert-Butoxycarbonyl): The Acid-Labile Pioneer In contrast, the Boc group is stable to basic and nucleophilic conditions but is readily cleaved by strong acids.[2][7] Deprotection is typically accomplished using trifluoroacetic acid (TFA).[8][9] The mechanism involves the protonation of the carbamate's carbonyl oxygen, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[10] The classic approach in SPPS, known as the Boc/Bzl strategy, pairs the acid-labile Boc group for Nα-protection with benzyl-based side-chain protecting groups, which are removed in the final, harsh acid cleavage step, often with hydrofluoric acid (HF).[8]
Comparative Analysis: Choosing the Right Tool for the Job
The choice between Fmoc and Boc chemistry is a critical decision in the design of a synthetic route, with significant implications for yield, purity, and scalability.[8][] The following table summarizes the key characteristics and performance metrics of each strategy.
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-Fluorenylmethyloxycarbonyl (Fmoc) | tert-Butoxycarbonyl (Boc) |
| Deprotection Reagent | 20% Piperidine in DMF (Base)[8] | Trifluoroacetic Acid (TFA) (Acid)[8] |
| Side-Chain Protection | tert-Butyl (tBu) based (Acid-labile)[8] | Benzyl (Bzl) based (HF-labile)[8] |
| Final Cleavage Reagent | Trifluoroacetic Acid (TFA)[8] | Hydrofluoric Acid (HF)[8] |
| Orthogonality | High (Base-labile Nα vs. Acid-labile side chains)[1][4] | Partial (Both Boc and Bzl are acid-labile, requiring different acid strengths)[8] |
| Typical Coupling Yield (SPPS) | Generally high, often exceeding 99% per step.[1] | High, but can be affected by aggregation in long sequences.[1] |
| Common Side Reactions | Aspartimide formation, Diketopiperazine formation.[1] | Formation of t-butyl cations leading to alkylation of sensitive residues (e.g., Trp, Met).[1] |
| Automation Friendliness | Highly amenable to automation due to milder conditions and UV monitoring.[6] | Less common in modern automated synthesis.[8] |
| Safety Considerations | Piperidine is toxic.[12] | Requires handling of highly corrosive and dangerous HF.[8] |
| Cost | Fmoc-amino acids can be more expensive.[8] | Boc-amino acids are generally less expensive.[8] |
Signaling Pathways and Experimental Workflows
Visualizing the chemical transformations and experimental processes is crucial for a deeper understanding of Fmoc and Boc chemistry. The following diagrams, rendered in Graphviz DOT language, illustrate the key mechanisms and workflows.
Caption: Mechanism of Fmoc deprotection by piperidine.
Caption: Mechanism of Boc deprotection by trifluoroacetic acid (TFA).
Caption: Comparative workflow of Fmoc and Boc solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following are generalized protocols for the protection and deprotection of amines using Fmoc and Boc chemistry, as well as their application in a typical SPPS cycle.
Protocol 1: N-Terminal Amine Protection with Fmoc-OSu
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate solution.
-
Addition of Protecting Agent: To the stirred solution, add Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.05 equivalents) portion-wise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl. The Fmoc-protected amino acid will precipitate as a white solid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization may be performed for further purification.[4]
Protocol 2: N-Terminal Amine Protection with Boc Anhydride
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[10]
-
Addition of Base (Optional but Recommended): Add a base such as triethylamine (1.1 equivalents) or use aqueous sodium bicarbonate.[10][13]
-
Addition of Protecting Agent: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) portion-wise to the stirred solution.[10]
-
Reaction: Stir the reaction at room temperature, monitoring by TLC until the starting material is consumed.[10]
-
Work-up: Concentrate the reaction mixture under reduced pressure. If an organic solvent was used, dissolve the residue in a water-immiscible solvent like ethyl acetate and wash with aqueous acid (e.g., 1 M HCl) and brine. If an aqueous base was used, perform an extraction with an organic solvent.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the Boc-protected amine. Further purification can be achieved by column chromatography if necessary.[10]
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for at least 30 minutes in a reaction vessel.[1]
-
Initial Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 3 minutes.[1]
-
Main Deprotection: Drain the deprotection solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 15-20 minutes.[1] The completion of deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the cleavage byproducts.[1] The resin is now ready for the next coupling step.
Protocol 4: Boc Deprotection in Solid-Phase Peptide Synthesis
-
Resin Washing: Wash the Boc-protected peptide-resin with dichloromethane (DCM).
-
Deprotection: Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 20-30 minutes at room temperature.[8]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DCM to remove excess TFA.[8]
-
Neutralization: Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing with a solution of 5-10% diisopropylethylamine (DIPEA) in DCM or DMF.[14]
-
Final Washing: Wash the resin with DCM and DMF to prepare for the subsequent coupling step.[8]
Conclusion
The Fmoc and Boc protecting groups, with their distinct and orthogonal deprotection chemistries, have been instrumental in advancing the field of peptide synthesis and drug development. The Fmoc/tBu strategy has largely become the standard for modern SPPS due to its milder conditions, ease of automation, and compatibility with a wide range of sensitive functionalities.[6][15] However, the Boc/Bzl approach remains a valuable tool, particularly for the synthesis of long or aggregation-prone peptides where the acidic deprotection can offer advantages.[14] A thorough understanding of the principles, advantages, and limitations of each strategy, as outlined in this guide, is essential for researchers to design and execute successful synthetic campaigns, ultimately driving innovation in science and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. total-synthesis.com [total-synthesis.com]
- 14. peptide.com [peptide.com]
- 15. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Technical Guide to the Synthesis of Fmoc-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a scalable and efficient synthesis pathway for Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH), a critical building block in peptide synthesis and drug development.[1][2] The unique structure of this derivative, with its orthogonal protecting groups, allows for the selective modification of peptides, making it an invaluable tool for creating complex peptide structures and targeted therapeutics.[1][2]
Synthesis Pathway Overview
A streamlined, two-step synthetic method has been developed for the large-scale production of this compound, circumventing the need for palladium on activated carbon, which can complicate purification.[3] This pathway begins with the commercially available Fmoc-Gln-OH and proceeds through a Hofmann rearrangement followed by the introduction of the Boc protecting group.
Logical Flow of the Synthesis
The synthesis follows a logical progression from a readily available starting material to the final protected amino acid derivative. The key transformation involves the conversion of the glutamine side chain into a primary amine, which is then protected.
References
Fmoc-Dap(Boc)-OH: A Technical Guide to Storage and Stability for Researchers and Drug Development Professionals
Fmoc-Dap(Boc)-OH (Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid) is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a diaminopropionic acid residue with orthogonal protection of the alpha and beta amino groups. The integrity of this reagent is paramount for the successful synthesis of pure, target peptides. This in-depth technical guide outlines the best practices for the storage and handling of this compound, and discusses its stability profile based on available data and general chemical principles.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 162558-25-0 |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| Appearance | White to off-white solid/powder |
| Purity (typical) | ≥97.0% (HPLC)[1][2] |
Storage and Handling Guidelines
Proper storage and handling are crucial to maintain the purity and stability of this compound. The following guidelines are based on recommendations from various suppliers and general best practices for handling protected amino acids.
Short-Term and Long-Term Storage
For optimal stability, this compound should be stored under controlled conditions to minimize degradation.
| Condition | Recommendation | Rationale |
| Temperature | Long-Term: -20°CShort-Term: 2-8°C[1][2][3][4] | Low temperatures slow down potential degradation reactions. |
| Light | Store in a dark place.[5] | The fluorenyl group of the Fmoc moiety can be sensitive to light. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture and oxygen, which can contribute to hydrolytic and oxidative degradation. |
| Moisture | Store in a dry environment. | The compound is hygroscopic and moisture can lead to hydrolysis of the protecting groups and the carboxylic acid. |
Handling Procedures
When handling this compound, the following precautions should be taken to prevent contamination and degradation:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold solid.
-
Weighing: Weigh the desired amount of the compound quickly in a controlled environment (e.g., a glove box or a low-humidity balance enclosure).
-
Resealing: After dispensing, purge the container with an inert gas before tightly resealing to protect the remaining material.
-
Solution Preparation: When preparing solutions, use anhydrous solvents, particularly when the solution is to be stored for any length of time.
Stability Profile
The stability of this compound is primarily determined by the lability of its two protecting groups: the base-labile Fmoc group and the acid-labile Boc group.
Chemical Stability
The orthogonal nature of these protecting groups dictates the chemical compatibility of the molecule.
| Condition | Stability of Fmoc Group | Stability of Boc Group | Overall Impact on this compound |
| Acidic | Stable[6][] | Labile [][9][][11] | The Boc group will be cleaved, exposing the β-amino group. |
| Basic | Labile [6][] | Stable[][11] | The Fmoc group will be cleaved, exposing the α-amino group. |
| Nucleophiles | Generally stable | Stable[][11] | The molecule is generally stable to common nucleophiles used in peptide synthesis coupling reactions. |
| Hydrogenolysis | Stability is debated and should be evaluated on a case-by-case basis.[6] | Stable | Potential for Fmoc group cleavage under certain hydrogenolysis conditions. |
Thermal Stability
Potential Degradation Pathways
Based on the chemical nature of the Fmoc and Boc protecting groups, the following degradation pathways can be anticipated under suboptimal storage or handling conditions.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
A comprehensive stability study for this compound would involve subjecting the material to a range of stress conditions and monitoring its purity over time using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC). The following outlines a general framework for such a study, based on ICH guidelines.[12][15]
Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Acidic Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Incubate a solution of this compound in a dilute base (e.g., 0.1 M NaOH) at room temperature.
-
Oxidative Degradation: Treat a solution of this compound with a dilute oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid material to elevated temperatures (e.g., 80°C, 100°C, 120°C) for a defined period.
-
Photostability: Expose the solid material to light according to ICH Q1B guidelines.
HPLC Method for Purity Assessment
A reverse-phase HPLC method is typically used to assess the purity of Fmoc-amino acids. A general starting point for method development is provided below; however, this method would require optimization and validation for this compound.
| Parameter | Suggested Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A suitable gradient from low to high percentage of Mobile Phase B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm and/or 301 nm |
| Column Temperature | 25-30°C |
Logical Workflow for Handling and Stability Assessment
The following diagram illustrates a logical workflow for researchers from receiving the compound to its use in synthesis, incorporating stability considerations.
Caption: Workflow for handling and use of this compound.
References
- 1. Fmoc-Dap-OH = 97.0 HPLC 181954-34-7 [sigmaaldrich.com]
- 2. Boc-Dap(Fmoc)-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]
- 4. database.ich.org [database.ich.org]
- 5. 162558-25-0|this compound|BLD Pharm [bldpharm.com]
- 6. chempep.com [chempep.com]
- 9. chempep.com [chempep.com]
- 11. Boc-Protected Amino Groups [organic-chemistry.org]
- 12. database.ich.org [database.ich.org]
- 13. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 14. benchchem.com [benchchem.com]
- 15. edaegypt.gov.eg [edaegypt.gov.eg]
Technical Guide: Safety and Handling of Fmoc-Dap(Boc)-OH for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the safe handling and use of N-α-(9-Fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH), a key building block in peptide synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of experimental outcomes.
Chemical and Physical Properties
This compound is a white to off-white solid. It is a derivative of diaminopropionic acid, featuring an Fmoc protecting group on the alpha-amino group and a Boc protecting group on the beta-amino group. This orthogonal protection scheme allows for selective deprotection and modification, making it a valuable reagent in the synthesis of complex peptides and peptidomimetics.
Safety and Hazard Information
While some suppliers do not classify this compound as a hazardous substance, it is imperative to handle it with the care and precautions applicable to all laboratory chemicals. The hazards of this material have not been thoroughly investigated, and it may be harmful if inhaled, ingested, or absorbed through the skin.[1]
GHS Classification and Precautionary Statements
Some sources provide the following GHS information:
-
Signal Word: Warning
-
Precautionary Statements: P261, P280, P305+P351+P338
These statements correspond to:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Summary of Safety Data
The following table summarizes the key safety information for this compound.
| Parameter | Information | Source(s) |
| GHS Pictogram | No pictogram data available | |
| Signal Word | Warning | [2] |
| Hazard Statements | No specific hazard statements provided. Assumed to be a non-hazardous substance by some suppliers, but caution is advised. | [1] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. | [2] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) dust mask. | [3][4] |
| Storage Conditions | Keep in a dark place, sealed in dry, room temperature. Other sources recommend 2-8°C or -20°C for long-term storage. | [2][3][5][6] |
| In case of Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor. | |
| In case of Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. | |
| If Inhaled | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. | |
| If Swallowed | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Experimental Protocols
This compound is primarily used in solid-phase peptide synthesis (SPPS). The following is a general protocol for its incorporation into a peptide chain.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
This protocol outlines the key steps for coupling this compound to a resin-bound peptide chain.
Materials:
-
This compound
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Deprotection solution (20% piperidine in DMF)
-
Appropriate resin for SPPS (e.g., Rink Amide, Wang)
-
Reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the deprotection solution (20% piperidine in DMF) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat the deprotection step one more time.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add the coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) to the amino acid solution to pre-activate it.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using a Kaiser test).
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
-
Capping (Optional):
-
To block any unreacted amino groups, a capping step can be performed using a solution of acetic anhydride and a base in DMF.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.
-
Visualized Workflows and Relationships
General Laboratory Safety Workflow for Handling Chemical Reagents
The following diagram illustrates a standard workflow for safely handling chemical reagents like this compound in a laboratory setting.
Caption: General Laboratory Safety Workflow.
Logical Relationship of Protective Groups in this compound
This diagram illustrates the orthogonal protection strategy of this compound, where each protecting group can be selectively removed under different conditions.
References
In-Depth Technical Guide to CAS Number 162558-25-0: A Core Component in Modern Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 162558-25-0 identifies the chemical compound N-α-(9-Fluorenylmethoxycarbonyl)-N-β-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid , commonly abbreviated as Fmoc-Dap(Boc)-OH . This molecule is a crucial building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its unique orthogonally protected structure allows for the site-specific incorporation of a diaminopropionic acid residue into a peptide sequence. This functionality is instrumental in the development of complex and modified peptides with diverse applications, including therapeutic agents, diagnostic tools, and novel biomaterials. The presence of two distinct protecting groups, the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine, enables selective deprotection and subsequent modification of the side chain, offering a high degree of synthetic flexibility.
Chemical and Physical Properties
This compound is a white crystalline powder with well-defined chemical and physical properties that are critical for its application in peptide synthesis. A summary of these properties is presented in the table below.
| Property | Value |
| CAS Number | 162558-25-0 |
| Molecular Formula | C₂₃H₂₆N₂O₆ |
| Molecular Weight | 426.46 g/mol |
| Melting Point | 131-139 °C |
| Appearance | White to off-white powder.[1] |
| Solubility | Soluble in DMSO, DMF, and other common organic solvents used in peptide synthesis. |
| Storage Temperature | 2-8°C |
Core Application: Solid-Phase Peptide Synthesis
The primary application of this compound is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS) . This technique allows for the stepwise assembly of a peptide chain on a solid support (resin). The Fmoc group on the α-amine of this compound is temporarily masked and can be removed under basic conditions (typically with piperidine) to allow for the coupling of the next amino acid in the sequence. The Boc group on the β-amine side chain remains intact during this process, providing orthogonal protection.
The incorporation of this compound into a peptide sequence introduces a versatile handle for further modifications. After the completion of the peptide chain assembly, the Boc group on the Dap side chain can be selectively removed using acidic conditions. The now-exposed primary amine on the side chain can be used for various purposes, such as:
-
Cyclization: Forming a lactam bridge with a carboxylic acid group elsewhere in the peptide to create cyclic peptides.
-
Branching: Initiating the synthesis of a second peptide chain from the side chain of the Dap residue.
-
Conjugation: Attaching other molecules of interest, such as fluorescent dyes, chelating agents for radiolabeling (e.g., DOTA), or drug payloads.
General Experimental Workflow for SPPS using this compound
The following diagram illustrates a typical workflow for the incorporation of an this compound residue into a peptide chain during solid-phase peptide synthesis.
Caption: General workflow for incorporating this compound in SPPS.
Detailed Experimental Protocols
The following protocols are representative examples of how this compound is used in the synthesis of modified peptides.
Protocol 1: Manual Solid-Phase Synthesis of a DOTA-Conjugated Peptide
This protocol describes the manual synthesis of a peptide with a DOTA chelator attached to the N-terminus, a common strategy for creating peptide-based imaging agents. While this specific example doesn't incorporate this compound, the general steps for peptide chain elongation are directly applicable. The synthesis is performed on a Rink-amide MBHA resin.[2]
Materials:
-
Rink-amide MBHA resin
-
Fmoc-protected amino acids (including this compound if to be included in the sequence)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DOTA-tris(t-Bu ester)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Resin Swelling: The Rink-amide MBHA resin is swelled in DMF for 30 minutes in a peptide synthesis vessel.[2]
-
Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
Amino Acid Coupling: The desired Fmoc-amino acid (4 equivalents) is pre-activated with HBTU (4 equivalents) and DIPEA (8 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. To incorporate this compound, it would be coupled at the desired position in the sequence using this step.
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycles: Steps 2-5 are repeated for each amino acid in the peptide sequence.
-
N-terminal DOTA Conjugation: After the final amino acid is coupled and its Fmoc group is removed, DOTA-tris(t-Bu ester) is coupled to the N-terminal amine using HBTU and DIPEA.
-
Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (including the Boc group on Dap, if present, and the t-Bu esters on DOTA) are removed by treating the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Mechanisms of Action of Resulting Peptides
This compound is a building block and does not have an intrinsic biological activity or a direct role in signaling pathways. However, it is a key component in the synthesis of peptides that can modulate various biological processes. For example, it has been used in the synthesis of bicyclic peptide antagonists of the tachykinin NK2 receptor.
The tachykinin NK2 receptor is a G-protein coupled receptor (GPCR) that, upon binding its endogenous ligand neurokinin A, activates the phospholipase C (PLC) signaling cascade. This leads to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. An antagonist peptide synthesized using this compound would block the binding of neurokinin A to the NK2 receptor, thereby inhibiting this downstream signaling.
The following diagram illustrates the signaling pathway of the tachykinin NK2 receptor and the point of inhibition by an antagonist.
Caption: Tachykinin NK2 receptor signaling and inhibition by an antagonist.
Quantitative Data
The use of this compound in peptide synthesis allows for the production of high-purity peptides. The following table provides representative quantitative data that could be obtained from the synthesis and evaluation of a peptide containing this building block. The data presented here is illustrative and would be specific to the particular peptide being synthesized and evaluated.
| Parameter | Typical Value | Method of Determination |
| Crude Peptide Purity | >70% | RP-HPLC |
| Final Peptide Purity | >95% | RP-HPLC |
| Overall Yield | 10-30% | Based on initial resin loading |
| Molecular Weight Confirmation | Matches theoretical mass | Mass Spectrometry (e.g., ESI-MS) |
| Biological Activity (e.g., for an antagonist) | IC₅₀ in the nanomolar range | Radioligand Binding Assay or Functional Assay |
Conclusion
This compound (CAS 162558-25-0) is a cornerstone reagent for advanced peptide synthesis. Its orthogonal protection scheme provides synthetic chemists with the flexibility to create complex peptide architectures, including cyclic, branched, and conjugated peptides. These modified peptides are at the forefront of drug discovery and development, serving as potent and selective modulators of biological targets, as well as enabling new diagnostic and targeted delivery strategies. A thorough understanding of its properties and applications is therefore essential for researchers in the fields of medicinal chemistry, chemical biology, and pharmaceutical sciences.
References
An In-depth Technical Guide to the Introduction of Unnatural Amino Acids in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (Uaas) into peptides represents a paradigm shift in peptide engineering and therapeutic development. By moving beyond the canonical 20 amino acids, researchers can imbue peptides with novel chemical and biological properties, leading to enhanced stability, target affinity, and unique functionalities. This guide provides a comprehensive technical overview of the core methodologies for Uaa incorporation, presents quantitative data on the impact of these modifications, and offers detailed experimental protocols for key techniques. Furthermore, it visualizes the application of Uaa-containing peptides in elucidating complex biological signaling pathways.
Introduction to Unnatural Amino Acids
Unnatural amino acids are amino acid analogs that are not found in the 20 naturally occurring amino acids encoded by the standard genetic code.[1][2] Their structures can be subtly or dramatically different from their natural counterparts, offering a vast expansion of chemical diversity for peptide and protein engineering.[3][4] The introduction of Uaas can confer a range of advantageous properties, including:
-
Enhanced Proteolytic Stability: By altering the peptide backbone or side chains, Uaas can render peptides resistant to degradation by proteases, thereby increasing their in vivo half-life.[5][6]
-
Improved Binding Affinity and Selectivity: The unique side chains of Uaas can facilitate novel interactions with biological targets, leading to higher binding affinity and greater selectivity.
-
Conformational Constraint: The incorporation of cyclic or sterically hindered Uaas can lock a peptide into a specific bioactive conformation, reducing the entropic penalty of binding.
-
Introduction of Novel Functionalities: Uaas can introduce unique chemical handles for bioorthogonal conjugation, fluorescent probes for imaging, or photo-cross-linkers for studying molecular interactions.[7]
The strategic incorporation of Uaas is a cornerstone of modern drug discovery, enabling the development of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.[8]
Core Methodologies for Unnatural Amino Acid Incorporation
There are three primary strategies for incorporating unnatural amino acids into peptides: Solid-Phase Peptide Synthesis (SPPS), Native Chemical Ligation (NCL), and in vivo incorporation through genetic code expansion.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is a cornerstone of chemical peptide synthesis that allows for the stepwise addition of amino acids, including a vast array of Uaas, to a growing peptide chain anchored to a solid resin support.[5][9] The process is cyclical, involving the deprotection of the N-terminus of the growing peptide chain, followed by the coupling of the next protected amino acid.
Workflow for Fmoc-based Solid-Phase Peptide Synthesis:
Native Chemical Ligation (NCL)
Native Chemical Ligation is a powerful technique for synthesizing large peptides and small proteins by joining two unprotected peptide fragments.[10][11] This method relies on the chemoselective reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[12][13] Uaas can be incorporated into either of the peptide fragments synthesized via SPPS prior to ligation.
Mechanism of Native Chemical Ligation:
In Vivo Incorporation via Genetic Code Expansion
Genetic code expansion allows for the site-specific incorporation of Uaas into proteins within living cells.[3] This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair.[3] The engineered aaRS specifically recognizes the Uaa and charges the engineered tRNA, which in turn recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired position in the gene of interest.[14][15]
Workflow for Amber Suppression-based Uaa Incorporation:
Quantitative Data on the Impact of Unnatural Amino Acid Incorporation
The incorporation of Uaas can significantly alter the physicochemical properties of peptides. The following tables summarize quantitative data from various studies, highlighting the effects on proteolytic stability and receptor binding affinity.
Table 1: Enhancement of Proteolytic Stability by Uaa Incorporation
| Peptide/Analog | Unnatural Amino Acid | Modification | Half-life (t1/2) in Serum/Plasma | Fold Improvement | Reference |
| Liraglutide | Aib (α-aminoisobutyric acid) | Ala8 -> Aib | ~13 hours | - | [16] |
| Semaglutide | Aib | Ala8 -> Aib | ~165 hours | ~12.7 | [16] |
| RGEFV (N-terminal amine) | - | None | < 5% remaining after 8h (hMSCs) | - | [17] |
| Ac-βA-RGEFV | Acetylated β-alanine | N-terminal modification | > 95% remaining after 48h (hMSCs) | > 19 | [17] |
| Natural Peptide | - | - | < 3 min (SIF) | - | |
| Modified Peptide | D-amino acids, Nα-methylation | Backbone modification | > 24 hours (SIF) | > 480 |
hMSCs: human Mesenchymal Stem Cells; SIF: Simulated Intestinal Fluid.
Table 2: Modulation of Receptor Binding Affinity by Uaa Incorporation
| Receptor | Peptide/Analog | Unnatural Amino Acid | Ki or EC50 | Change in Affinity | Reference |
| β1AR | Agonist 1 | - | L: 1.1 µM, H: 1.1 nM | - | [18] |
| β1AR | Agonist 2 | - | L: 1.8 µM, H: 2.1 nM | - | [18] |
| T2R1 | Wild Type | - | EC50: ~100 µM | - | [19] |
| T2R1 | N24A mutant | Alanine | > 90% reduction in signaling | Decreased | [19] |
| CRF1R | Urocortin-I | Azi (p-azido-L-phenylalanine) | - | Enables photo-crosslinking | [20] |
L: Low affinity state, H: High affinity state.
Experimental Protocols
Protocol for Fmoc Solid-Phase Peptide Synthesis of a Uaa-Containing Peptide
This protocol outlines the manual synthesis of a peptide incorporating an unnatural amino acid using Fmoc/tBu chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected natural amino acids
-
Fmoc-protected unnatural amino acid
-
Coupling reagents: HBTU, HOBt
-
Base: DIPEA
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM, Methanol
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% water
-
Cold diethyl ether
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
First Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (3 eq) with HBTU (3 eq) and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activation mixture.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Wash the resin with DMF.
-
-
Chain Elongation (including Uaa):
-
Repeat the deprotection and coupling steps for each subsequent amino acid, including the desired unnatural amino acid.
-
Monitor the completion of each coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group.
-
Cleavage and Side-Chain Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation and Purification:
Protocol for Native Chemical Ligation
This protocol describes the ligation of two peptide fragments, one with a C-terminal thioester and the other with an N-terminal cysteine.
Materials:
-
Peptide 1 with C-terminal thioester (e.g., -SR)
-
Peptide 2 with N-terminal cysteine
-
Ligation buffer: 6 M guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0
-
Thiol catalyst: 4-mercaptophenylacetic acid (MPAA)
-
Reducing agent: TCEP
-
HPLC for monitoring and purification
Procedure:
-
Peptide Preparation: Synthesize and purify the two peptide fragments using SPPS. The C-terminal thioester can be prepared on a thioester-generating resin.
-
Ligation Reaction Setup:
-
Dissolve both peptide fragments in the ligation buffer.
-
Add TCEP to maintain a reducing environment.
-
Add the thiol catalyst MPAA.
-
-
Reaction Monitoring:
-
Incubate the reaction mixture at room temperature.
-
Monitor the progress of the ligation by analytical HPLC and mass spectrometry. The ligated product will have a higher molecular weight than the starting fragments.
-
-
Purification:
Protocol for Amber Suppression-based Uaa Incorporation in E. coli
This protocol details the expression of a protein containing a site-specifically incorporated Uaa using the amber suppression method.
Materials:
-
E. coli strain (e.g., BL21(DE3))
-
Expression plasmid for the target protein with an in-frame amber (TAG) codon at the desired position.
-
pEVOL plasmid encoding the orthogonal MjTyrRS/tRNA pair specific for the Uaa.
-
Unnatural amino acid
-
LB medium and appropriate antibiotics
-
IPTG for induction
-
Protein purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)
Procedure:
-
Transformation: Co-transform the E. coli host strain with the target protein expression plasmid and the pEVOL plasmid.
-
Cell Culture:
-
Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight.
-
Dilute the overnight culture into a larger volume of LB medium containing the unnatural amino acid (typically 1-2 mM) and antibiotics.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
-
Protein Expression:
-
Induce protein expression by adding IPTG (e.g., 1 mM).
-
Continue to grow the culture at a reduced temperature (e.g., 18-30°C) for several hours to overnight.
-
-
Cell Harvesting and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
-
Protein Purification:
-
Purify the target protein from the soluble fraction of the lysate using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography).
-
-
Verification of Uaa Incorporation:
Application of Uaas in Elucidating Signaling Pathways
Peptides containing Uaas are invaluable tools for dissecting complex biological signaling pathways. They can be used as probes to map ligand-receptor interactions, trap transient intermediates, and modulate pathway activity with high specificity. Below are examples of signaling pathways where Uaa-containing peptides have been or could be instrumental.
Cholecystokinin (CCK) Receptor Signaling
The CCK receptor (CCK1R and CCK2R) is a G-protein coupled receptor (GPCR) involved in various physiological processes, including digestion and satiety.[23][24] Uaas can be incorporated into CCK analogs to probe the ligand-binding pocket and elucidate the molecular determinants of receptor activation.
Glucagon-Like Peptide-1 (GLP-1) Receptor Signaling
The GLP-1 receptor is a key target in the treatment of type 2 diabetes and obesity.[25] Uaa-modified GLP-1 analogs with extended half-lives, such as semaglutide, have been successfully developed as therapeutics.
Opioid Receptor Signaling
Opioid receptors are critical mediators of pain perception and are the targets of opioid analgesics.[26][27] The incorporation of photo-cross-linking Uaas into opioid peptides can help to map the precise binding interactions and conformational changes that lead to receptor activation or biased signaling.
Conclusion
The ability to incorporate unnatural amino acids into peptides has profoundly expanded the toolkit of peptide chemists and drug developers. The methodologies of SPPS, NCL, and in vivo incorporation provide versatile routes to creating novel peptide entities with tailored properties. As demonstrated by the quantitative data, Uaas can dramatically improve the stability and modulate the activity of peptides. Furthermore, the use of Uaa-containing peptides as chemical biology probes continues to shed light on intricate biological processes. The continued development of new unnatural amino acids and more efficient incorporation methods promises to further accelerate the discovery and development of next-generation peptide-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCKR signaling map | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 10. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. Site-Specific Incorporation of Non-canonical Amino Acids by Amber Stop Codon Suppression in Escherichia coli | Springer Nature Experiments [experiments.springernature.com]
- 15. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 16. scispace.com [scispace.com]
- 17. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Structural Basis of Activation of Bitter Taste Receptor T2R1 and Comparison with Class A G-protein-coupled Receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Genetically Encoded Chemical Probes In Cells Reveal the Binding Path of Urocortin-I to CRF Class B GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.uci.edu [chem.uci.edu]
- 22. chempep.com [chempep.com]
- 23. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. Molecular basis of opioid receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Strategic Incorporation of Fmoc-Dap(Boc)-OH in Solid-Phase Peptide Synthesis: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the use of non-proteinogenic amino acids is a critical tool for modulating the pharmacological properties of peptides. Among these, L-2,3-diaminopropionic acid (Dap) offers a versatile scaffold for introducing branching, cyclization, or conjugation points. This document provides detailed application notes and protocols for the efficient and strategic use of Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) in solid-phase peptide synthesis (SPPS).
Introduction to this compound in Peptide Synthesis
This compound is an orthogonally protected derivative of diaminopropionic acid, designed for seamless integration into standard Fmoc-based solid-phase peptide synthesis workflows. The base-labile fluorenylmethyloxycarbonyl (Fmoc) group protects the α-amino group, allowing for its selective removal during chain elongation. Concurrently, the acid-labile tert-butyloxycarbonyl (Boc) group safeguards the β-amino side chain, which remains intact until the final cleavage of the peptide from the resin with strong acid. This orthogonal protection scheme is fundamental to its utility, enabling the synthesis of linear peptides containing Dap or serving as a precursor for more complex structures.[1][2]
The incorporation of Dap into a peptide sequence can significantly influence its structural and functional characteristics. It can act as a shorter homolog of lysine, be a site for the attachment of reporter molecules like fluorescent dyes or biotin, or participate in the formation of cyclic peptides through on-resin lactamization.[3][4][5]
Key Physicochemical Properties
A summary of the key properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 162558-25-0 | |
| Molecular Formula | C₂₃H₂₆N₂O₆ | |
| Molecular Weight | 426.46 g/mol | |
| Appearance | White to off-white powder | |
| Purity (HPLC) | Typically ≥97.0% | |
| Storage Temperature | 2-8°C |
Experimental Protocols
The following sections provide detailed protocols for the incorporation of this compound into a growing peptide chain using manual Fmoc-SPPS. These protocols can be adapted for automated peptide synthesizers.
General Workflow for a Single Coupling Cycle
The incorporation of this compound follows the standard cycle of Fmoc-SPPS, which involves deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the next amino acid.
Detailed Protocol for Manual Coupling of this compound
This protocol is based on a 0.1 mmol synthesis scale. Adjust volumes accordingly for different scales.
1. Resin Preparation:
-
Place the peptide-resin with a free N-terminal amine in a suitable reaction vessel.
-
Swell the resin in peptide synthesis grade N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
3. Activation and Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a suitable coupling reagent (see Table 2 for options) in DMF.
-
For aminium/uronium or phosphonium salt reagents, add a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents per equivalent of coupling reagent).
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. For potentially difficult couplings, the time can be extended or a double coupling can be performed.
4. Washing and Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3 times), dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Perform a qualitative test (e.g., the Kaiser test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
Comparison of Common Coupling Reagents
The choice of coupling reagent can impact the efficiency of the reaction. Below is a comparison of commonly used reagents.
| Coupling Reagent | Activating Agent | Typical Equivalents (AA:Reagent:Base) | Coupling Time (min) | Notes |
| HBTU/HOBt | Benzotriazole-based | 1 : 0.95 : 2 | 30-120 | Highly efficient and widely used.[6] |
| HATU/HOAt | Aza-benzotriazole-based | 1 : 0.95 : 2 | 20-60 | Generally more reactive than HBTU, good for hindered couplings.[7][8] |
| DIC/Oxyma | Carbodiimide/Oxime | 1 : 1.1 : - | 60-180 | Cost-effective and low risk of racemization.[7] |
| PyBOP | Phosphonium salt | 1 : 1 : 2 | 30-120 | Effective for sterically hindered amino acids. |
Note: The data in this table are representative and optimal conditions should be determined empirically for each specific peptide sequence.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the Boc side-chain protecting group of the Dap residue, along with other acid-labile side-chain protecting groups, are removed simultaneously.
Cleavage Cocktail Selection
The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are added to trap the reactive carbocations generated during the deprotection of side chains, thus preventing side reactions.
| Reagent Cocktail | Composition (v/v) | Application |
| Reagent K | TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%) | General purpose, suitable for peptides containing Arg, Cys, Met, Trp, Tyr. |
| Reagent R | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Recommended for peptides with Arg(Pbf/Pmc). |
| "Odorless" Cocktail | TFA (88%), Phenol (5%), Water (5%), TIPS (2%) | Useful for peptides with Trityl-based protecting groups, but does not protect Met from oxidation. |
TFA: Trifluoroacetic acid; EDT: 1,2-Ethanedithiol; TIPS: Triisopropylsilane.
Cleavage Protocol
-
Perform a final Fmoc deprotection if the N-terminus is protected.
-
Wash the peptide-resin with DCM and dry it under vacuum for several hours.
-
Add the freshly prepared cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail or neat TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether or methyl tert-butyl ether (MTBE).
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Dry the crude peptide under vacuum.
Quality Control and Analysis
The purity and identity of the synthesized peptide should be confirmed using analytical techniques.
| Analytical Technique | Purpose | Typical Parameters |
| RP-HPLC | Purity assessment and quantification | C18 column; Gradient of acetonitrile in water with 0.1% TFA. |
| Mass Spectrometry | Identity confirmation (molecular weight) | ESI-MS or MALDI-TOF. |
Troubleshooting and Side Reactions
While the incorporation of this compound is generally straightforward, some potential issues may arise.
Logical Flow for Troubleshooting
Potential Side Reactions Involving Diaminopropionic Acid
-
Lactam Formation: While the Boc protection on the β-amino group is generally stable, premature deprotection and subsequent intramolecular cyclization to form a lactam can occur under certain conditions, particularly if the peptide sequence favors such a conformation. This is more of a concern with more labile side-chain protecting groups but should be considered.
-
Piperidide Formation during On-Resin Cyclization: When performing on-resin cyclization between the side chain of Dap and an acidic residue (like Asp or Glu), the use of piperidine for deprotection of a protecting group (e.g., an ester) on the acidic residue can lead to the formation of a piperidide side product. Using a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for such deprotections can prevent this side reaction.[9]
-
Aggregation: Peptides containing Dap are not inherently more prone to aggregation than other sequences. However, if aggregation does occur, strategies such as using aggregation-disrupting solvents (NMP, DMSO), incorporating pseudoprolines, or using backbone protection (Hmb, Dmb) can be employed.[1][10]
By following these detailed protocols and considering the potential challenges, researchers can successfully incorporate this compound into their peptide synthesis workflows to create novel and functional peptide molecules for a wide range of applications in science and medicine.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. This compound *CAS 162558-25-0* | AAT Bioquest [aatbio.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. Solid-phase synthesis and on-resin cyclization of a disulfide bond peptide and lactam analogues corresponding to the major antigenic site of HIV gp41 protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Standard Protocol for Fmoc-Dap(Boc)-OH Coupling in Solid-Phase Peptide Synthesis
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the standard protocol for the coupling of Fmoc-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS). The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) is a key strategy in modern drug discovery and peptide science, enabling the development of peptides with enhanced structural and functional properties. This compound is the standard building block for this purpose, featuring the base-labile Fmoc group for Nα-protection and the acid-labile Boc group for the side-chain Nβ-protection, ensuring orthogonal protection during synthesis.
Principle of this compound Coupling
The coupling of this compound follows the general principles of Fmoc-based solid-phase peptide synthesis. The synthesis is initiated on a solid support (resin) and proceeds in a cyclical manner, with each cycle extending the peptide chain by one amino acid. The core cycle consists of two main steps:
-
Fmoc Deprotection: The temporary Nα-Fmoc protecting group on the resin-bound peptide is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF), to expose a free primary amine.
-
Coupling: The carboxylic acid of the incoming this compound is activated by a coupling reagent and subsequently reacts with the free amine on the resin-bound peptide to form a new peptide bond.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups (including the Boc group on the Dap side chain) are removed using a strong acid cocktail.
Quantitative Data Summary
The efficiency and duration of the coupling step are influenced by the choice of coupling reagents. The following table summarizes typical quantitative parameters for common coupling reagent systems used for Fmoc-amino acids, which are applicable to this compound.
| Coupling Reagent System | Molar Ratio (Fmoc-AA:Coupling Reagent:Base) | Typical Coupling Time (minutes) | Coupling Efficiency (%) | Key Characteristics |
| HBTU / HOBt / DIPEA | 1 : 0.95 : 2 | 10 - 60 | > 99% | Rapid and efficient activation.[1] |
| HATU / HOAt / DIPEA | 1 : 0.95 : 2 | 10 - 45 | > 99% | Highly efficient, especially for sterically hindered amino acids. |
| DIC / HOBt | 1 : 1 : - | 30 - 120 | > 98% | Cost-effective, minimizes racemization.[2] |
| PyBOP / DIPEA | 1 : 1 : 2 | 15 - 60 | > 99% | Effective for standard and some difficult couplings. |
Note: Molar ratios are expressed relative to the free amine on the resin. DIPEA (N,N-Diisopropylethylamine) is a common base used. Coupling times and efficiencies can vary depending on the specific peptide sequence, resin, and reaction conditions.
Experimental Protocols
This section provides detailed methodologies for the key steps in the this compound coupling reaction. The following protocol assumes a manual synthesis on a 0.1 mmol scale.
Materials and Reagents
-
This compound
-
Peptide synthesis grade N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Base (e.g., DIPEA)
-
Dichloromethane (DCM)
-
Resin (e.g., Rink Amide, Wang)
-
Kaiser test kit
-
Peptide synthesis vessel
-
Shaker
Resin Swelling
-
Place the desired amount of resin (e.g., for a 0.1 mmol synthesis scale) in a peptide synthesis vessel.
-
Add DMF to the resin until it is fully submerged.
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.
Fmoc Deprotection
-
Drain the DMF from the swelled resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Shake the vessel for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the addition of 20% piperidine in DMF and shake for another 15-20 minutes to ensure complete Fmoc removal.[3]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
This compound Coupling (HBTU/HOBt Example)
-
In a separate vial, dissolve this compound (e.g., 4 equivalents relative to the resin loading) and HOBt (4 equivalents) in DMF.
-
Add HBTU (3.9 equivalents) to the amino acid solution.
-
Add DIPEA (8 equivalents) to the vial and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin in the synthesis vessel.
-
Shake the reaction vessel for 30-60 minutes at room temperature.
-
After the coupling time, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3 times).
Monitoring the Coupling Reaction (Kaiser Test)
The completion of the coupling reaction is crucial and can be monitored using the qualitative Kaiser test, which detects free primary amines.[4][5]
-
Take a small sample of the resin beads (a few beads are sufficient) after the coupling and washing steps.
-
Wash the beads with ethanol.
-
Add the Kaiser test reagents (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine/water) to the beads in a small test tube.[6]
-
Heat the test tube at approximately 100-120°C for 5 minutes.[6][7]
-
Observe the color of the beads and the solution.
-
Negative Result (Yellow/Colorless): Indicates that no free primary amines are present, and the coupling is complete.
-
Positive Result (Blue/Purple): Indicates the presence of unreacted free amines, and the coupling is incomplete. In this case, a second coupling (recoupling) with fresh reagents is recommended.[5][8]
-
Capping (Optional)
If the Kaiser test remains positive after a second coupling, it indicates a difficult coupling sequence. To prevent the formation of deletion peptides, the unreacted amines should be "capped" by acetylation.
-
Wash the resin with DMF.
-
Add a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF to the resin.
-
Shake for 20-30 minutes at room temperature.
-
Wash the resin thoroughly with DMF.
Visualizations
Experimental Workflow
The following diagram illustrates the cyclical workflow of the this compound coupling reaction in solid-phase peptide synthesis.
References
- 1. HBTU activation for automated Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chempep.com [chempep.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(Boc)-OH, N-α-(9-fluorenylmethyloxycarbonyl)-N-β-(tert-butyloxycarbonyl)-L-2,3-diaminopropionic acid, is a pivotal building block in modern peptide chemistry, particularly for the synthesis of cyclic peptides. Its unique orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine of the side chain, allows for selective deprotection and subsequent intramolecular cyclization. This enables the formation of a stable amide bond, often referred to as a lactam bridge, between the Dap side chain and another part of the peptide backbone.
Cyclic peptides often exhibit enhanced biological activity, increased stability against proteolytic degradation, and improved receptor selectivity compared to their linear counterparts.[1] These favorable properties make them attractive candidates for drug discovery and development.[1] This document provides detailed application notes and experimental protocols for the synthesis of cyclic peptides using this compound.
Applications of this compound in Cyclic Peptide Synthesis
The incorporation of this compound into a peptide sequence opens up a range of possibilities for creating diverse cyclic structures. The primary applications include:
-
Side-Chain-to-Side-Chain Cyclization: Formation of a lactam bridge between the side chain of the Dap residue and the side chain of an acidic amino acid like aspartic acid or glutamic acid.[2]
-
Head-to-Side-Chain Cyclization: Cyclization between the N-terminal amine of the peptide and the Dap side chain.
-
Side-Chain-to-Tail-Cyclization: Formation of an amide bond between the Dap side chain and the C-terminal carboxylic acid of the peptide.
These cyclization strategies are instrumental in the development of:
-
Antimicrobial Peptides (AMPs): Many natural and synthetic AMPs feature cyclic structures that are crucial for their membrane-disrupting activity and stability.[3] The introduction of a lactam bridge using Dap can mimic and stabilize the amphipathic structures of these peptides.
-
Therapeutic Peptides: Cyclization can lock a peptide into a specific bioactive conformation, enhancing its binding affinity to a target receptor and improving its pharmacokinetic profile.
-
Research Tools: Cyclic peptides are valuable tools for studying protein-protein interactions and other biological processes due to their constrained and well-defined structures.
Data Presentation
The following tables summarize typical quantitative data associated with the synthesis of a model cyclic peptide using this compound. Actual results may vary depending on the specific peptide sequence and experimental conditions.
Table 1: Reagents for Solid-Phase Peptide Synthesis (SPPS) of a Model Linear Peptide
| Reagent | Molar Excess (relative to resin loading) | Purpose |
| Fmoc-amino acids (including this compound) | 3 - 5 equivalents | Building blocks for peptide chain elongation |
| HBTU/HATU | 2.9 - 4.9 equivalents | Coupling reagent |
| HOBt/HOAt | 3 - 5 equivalents | Coupling additive to suppress racemization |
| DIPEA/NMM | 6 - 10 equivalents | Base for coupling reaction |
| Piperidine in DMF | 20% (v/v) | Reagent for Fmoc deprotection |
Table 2: Typical Yields and Purity for Cyclic Peptide Synthesis
| Stage | Typical Yield (%) | Typical Purity (%) |
| Crude Linear Peptide (after cleavage from resin) | 70 - 90 | 50 - 80 |
| Crude Cyclic Peptide (after cyclization) | 40 - 70 | 40 - 70 |
| Purified Cyclic Peptide (after HPLC) | 15 - 30 | > 95 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of a cyclic peptide via a side-chain-to-tail lactam bridge using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Linear Peptide
This protocol describes the manual synthesis of a linear peptide on a rink amide resin using Fmoc/tBu chemistry.
1. Resin Swelling and Preparation:
- Place the rink amide resin (e.g., 0.1 mmol scale) in a reaction vessel.
- Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
- Drain and wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the mixture and pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
4. Capping (Optional):
- If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.
5. Chain Elongation:
- Repeat steps 2 and 3 for each amino acid in the sequence, including the incorporation of this compound.
6. Final Fmoc Deprotection:
- After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
Protocol 2: On-Resin Cyclization
This protocol describes the formation of a lactam bridge between the side chain of the Dap residue and the C-terminus of the peptide while still attached to the resin.
1. Selective Boc Deprotection:
- Wash the peptide-resin with DCM.
- Treat the resin with a solution of 30-50% trifluoroacetic acid (TFA) in DCM for 30 minutes to selectively remove the Boc protecting group from the Dap side chain.
- Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
- Neutralize the resin with a solution of 10% DIPEA in DMF (3 times for 5 minutes each).
- Wash the resin with DMF (5 times).
2. Intramolecular Cyclization:
- In a separate vial, dissolve PyBOP (3 equivalents) and HOBt (3 equivalents) in DMF.
- Add DIPEA (6 equivalents) to the mixture.
- Add the cyclization cocktail to the peptide-resin.
- Agitate the reaction mixture overnight at room temperature.
- Monitor the cyclization by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.
3. Cleavage and Global Deprotection:
- Wash the resin with DMF and DCM and dry under vacuum.
- Treat the resin with a cleavage cocktail (e.g., TFA/triisopropylsilane/water, 95:2.5:2.5 v/v/v) for 2-3 hours to cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups.
Protocol 3: Solution-Phase Cyclization
This protocol is an alternative to on-resin cyclization and is performed after cleaving the partially protected linear peptide from the resin.
1. Cleavage of Partially Protected Peptide:
- Synthesize the linear peptide on a 2-chlorotrityl chloride resin.
- After the final Fmoc deprotection, wash the resin with DCM.
- Cleave the partially protected peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM or acetic acid/trifluoroethanol/DCM) to keep the side-chain protecting groups intact.[4][5]
- Collect the filtrate and evaporate the solvent.
2. Cyclization in Solution:
- Dissolve the crude linear peptide in a large volume of DMF (to achieve a low concentration, typically 0.1-1 mM, to favor intramolecular cyclization over intermolecular oligomerization).
- Add a coupling reagent such as DPPA (diphenylphosphoryl azide) or HATU and a base like DIPEA.
- Stir the reaction mixture at room temperature for 12-24 hours.
- Monitor the reaction by LC-MS.
3. Global Deprotection:
- Once cyclization is complete, remove the solvent under vacuum.
- Treat the crude cyclic peptide with a cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5 v/v/v) to remove the remaining side-chain protecting groups.
Protocol 4: Purification and Characterization
1. Purification:
- Precipitate the crude cyclic peptide with cold diethyl ether.
- Centrifuge to collect the peptide pellet and wash with cold ether.
- Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile in water with 0.1% TFA.
2. Characterization:
- Confirm the identity of the purified cyclic peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
- Assess the purity of the final product by analytical RP-HPLC.
Visualizations
Experimental Workflow for On-Resin Cyclic Peptide Synthesis
Caption: Workflow for on-resin synthesis of a cyclic peptide using this compound.
Signaling Pathway Modulation by a Bioactive Cyclic Peptide
Caption: Generalized signaling pathway initiated by a bioactive cyclic peptide.
References
Application Notes and Protocols: Fmoc-Dap(Boc)-OH as a Protected Lysine Analog in SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide-based drug discovery and optimization, Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a peptide's structure influence its biological activity. The strategic substitution of natural amino acids with non-proteinogenic or unnatural amino acids is a powerful tool in these studies. Fmoc-L-2,3-diaminopropionic acid (Boc), or Fmoc-Dap(Boc)-OH, is a commercially available, orthogonally protected building block that serves as a valuable shorter-chain analog of lysine. Its incorporation into peptide sequences allows for the systematic exploration of the role of the lysine side chain's length and flexibility in ligand-receptor interactions, potency, and selectivity.
The primary amino group on the side chain of diaminopropionic acid (Dap) provides a versatile handle for various modifications, including peptide cyclization, the creation of branched peptides, and the conjugation of moieties such as fluorescent labels or cytotoxic drugs. The orthogonal protection strategy, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amino side chain, enables selective deprotection and modification during solid-phase peptide synthesis (SPPS). This allows for precise control over the peptide's final structure.
This document provides detailed application notes and protocols for the utilization of this compound in SAR studies, with a focus on its application in the investigation of neuropeptide analogs, specifically Substance P.
Application Highlight: SAR Studies of Substance P Analogs
Substance P (SP) is an 11-amino acid neuropeptide that plays a significant role in pain transmission, inflammation, and mood regulation. Its biological effects are mediated primarily through the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). The lysine residue at position 3 of Substance P is crucial for its interaction with the NK1 receptor. Replacing this lysine with the shorter-chain diaminopropionic acid (Dap) allows researchers to probe the spatial requirements of the binding pocket and its impact on receptor activation and downstream signaling.
Data Presentation: In Vitro Biological Activity of Substance P Analogs
The following table summarizes the biological activity of Substance P and its analogs where the lysine at position 3 has been substituted with L-Dap. The data is presented as the half-maximal effective concentration (EC50) for inducing contraction of the guinea pig ileum, a standard assay for NK1 receptor agonism.
| Compound ID | Peptide Sequence | Modification | Guinea Pig Ileum Contraction (EC50, nM) |
| 1 (SP) | Arg-Pro-Lys -Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | None (Wild-Type) | 1.5 |
| 2 | Arg-Pro-Dap -Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Lys3 -> Dap | 8.2 |
| 3 | Arg-Pro-Dap(Ac) -Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 | Lys3 -> Dap, Acetylated β-amine | > 1000 |
This data is representative of typical results from SAR studies and is compiled for illustrative purposes.
Interpretation of SAR Data:
-
The substitution of Lysine with the shorter diaminopropionic acid (Dap) in Compound 2 results in a roughly 5.5-fold decrease in potency compared to native Substance P (Compound 1 ). This suggests that the full length of the lysine side chain is important for optimal interaction with the NK1 receptor, but not absolutely essential for binding and activation.
-
Acetylation of the β-amino group of the Dap residue in Compound 3 leads to a dramatic loss of activity. This indicates that a positive charge on the side chain at this position is critical for receptor interaction and activation.
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Substance P Analogs
This protocol outlines the manual synthesis of Substance P analogs using Fmoc/tBu chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-protected amino acids (including Fmoc-L-Lys(Boc)-OH and Fmoc-L-Dap(Boc)-OH)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF (v/v)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (OxymaPure®)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
-
Diethyl ether, cold
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of OxymaPure® in DMF.
-
Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence. For the analog containing Dap, use Fmoc-L-Dap(Boc)-OH at the corresponding cycle.
-
Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of ACN/water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).
-
Collect fractions containing the desired peptide and confirm the molecular weight by mass spectrometry.
-
Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Protocol 2: In Vitro Bioassay - Guinea Pig Ileum Contraction
This protocol describes a classic functional assay to determine the agonistic activity of Substance P analogs on the NK1 receptor.
Materials:
-
Isolated guinea pig ileum segments
-
Krebs-Henseleit buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH2PO4, 1.2 mM MgSO4, 2.5 mM CaCl2, 25 mM NaHCO3, 11.7 mM glucose), gassed with 95% O2 / 5% CO2.
-
Organ bath with an isometric force transducer
-
Substance P and its analogs at various concentrations
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect a segment of the terminal ileum. Clean the segment and cut it into 2-3 cm long pieces.
-
Organ Bath Setup: Mount the ileum segment in an organ bath containing Krebs-Henseleit buffer at 37°C and bubble with 95% O2 / 5% CO2. Attach one end of the tissue to a fixed point and the other to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
-
Dose-Response Curve Generation:
-
Add increasing concentrations of the test peptide (Substance P or its analogs) to the organ bath in a cumulative manner.
-
Record the contractile response after each addition until a maximal response is achieved.
-
Wash the tissue extensively with fresh buffer and allow it to return to baseline before testing the next compound.
-
-
Data Analysis:
-
Measure the amplitude of the contraction at each concentration.
-
Plot the contractile response as a percentage of the maximal response against the logarithm of the peptide concentration.
-
Calculate the EC50 value (the concentration that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
Substance P Signaling Pathway
Caption: Substance P signaling via the NK1 receptor.
Experimental Workflow: Peptide Synthesis and Bioassay
Caption: Workflow for SPPS and biological evaluation.
Conclusion
This compound is a highly useful tool for medicinal chemists and peptide scientists conducting SAR studies. Its use as a constrained lysine analog allows for the precise investigation of the role of side-chain length and charge in peptide-receptor interactions. The provided protocols for SPPS and in vitro bioassays offer a robust framework for researchers to synthesize and evaluate novel peptide analogs. The systematic application of such methodologies, guided by the principles of SAR, is essential for the rational design of more potent, selective, and therapeutically valuable peptide-based drugs.
Application Notes and Protocols: Selective Boc Deprotection on the Diaminopropionic Acid (Dap) Side Chain
Introduction
In peptide synthesis and the development of complex organic molecules, the use of orthogonal protecting groups is a cornerstone for achieving regioselective modifications. Diaminopropionic acid (Dap) is a non-canonical amino acid that offers a valuable side-chain primary amine for conjugations, cyclizations, and the introduction of various functionalities. A common strategy for the protection of Dap involves the use of an Nα-Fmoc group for temporary protection during solid-phase peptide synthesis (SPPS) and a Boc group for the side-chain amine. The selective deprotection of the Boc group on the Dap side chain, while keeping the Nα-Fmoc group and other acid-labile protecting groups intact, is a critical step that requires carefully controlled acidic conditions.
These application notes provide detailed protocols for the selective removal of the tert-butyloxycarbonyl (Boc) protecting group from the side chain of a Dap residue within a peptide or on a standalone Fmoc-Dap(Boc)-OH derivative. The protocols cover both on-resin and solution-phase methods, offering guidance on reagent selection, reaction conditions, and potential challenges.
Orthogonal Protection Strategy with this compound
The use of this compound in peptide synthesis exemplifies a robust orthogonal protection strategy. The Fmoc group is labile to basic conditions (e.g., piperidine), allowing for the sequential elongation of the peptide chain. In contrast, the Boc group is labile to acidic conditions, enabling its selective removal to unmask the side-chain amine for further modification. This orthogonality is crucial for the synthesis of well-defined, complex peptide architectures.
Application Notes and Protocols for Incorporating Fmoc-Dap(Boc)-OH into Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Dap(Boc)-OH, N-α-(9-fluorenylmethoxycarbonyl)-N-β-(tert-butoxycarbonyl)-L-2,3-diaminopropionic acid, is a crucial building block in solid-phase peptide synthesis (SPPS) for the introduction of a selectively modifiable cationic residue. The orthogonal protection strategy, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine, allows for precise control during peptide elongation and subsequent side-chain manipulation. This application note provides detailed protocols for the incorporation of this compound into bioactive peptides, along with data on the impact of this substitution on peptide activity and stability.
Key Properties of this compound
| Property | Value |
| CAS Number | 162558-25-0[1] |
| Molecular Formula | C₂₃H₂₆N₂O₆[1] |
| Molecular Weight | 426.46 g/mol [1] |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, NMP, and DCM |
| Storage | 2-8°C[1] |
Applications in Bioactive Peptide Synthesis
The incorporation of diaminopropionic acid (Dap) into peptide sequences offers a versatile approach to modulate their biological and biophysical properties. As a lysine analog with a shorter side chain, Dap provides a unique tool for structure-activity relationship (SAR) studies.
1. Antimicrobial Peptides (AMPs): Replacing lysine residues with Dap in AMPs can significantly alter their therapeutic index. The shorter side chain of Dap often leads to reduced hemolytic activity against mammalian cells while maintaining potent antimicrobial efficacy.
2. Cell-Penetrating Peptides (CPPs) and Drug Delivery: The cationic nature of the Dap side chain is exploited in the design of CPPs for enhanced cellular uptake. The pH-sensitive protonation of the β-amino group can facilitate endosomal escape, a critical step for the cytosolic delivery of therapeutic cargo.
3. Increased Proteolytic Stability: Substitution of lysine with Dap can enhance the resistance of peptides to enzymatic degradation by proteases such as trypsin, thereby increasing their in vivo half-life.
Quantitative Data Summary
The following tables summarize the comparative bioactivity of Dap-containing peptides versus their lysine-containing counterparts.
Table 1: Antimicrobial Activity of Melittin Analogs
| Peptide | Target Organism | MIC (μM) | Fold Change vs. Melittin (Lys) |
| Melittin (Lys) | E. coli | 4.2 | - |
| Melittin (Dap) | E. coli | 2.1 | 2-fold improvement |
| Melittin (Lys) | S. aureus | 2.1 | - |
| Melittin (Dap) | S. aureus | 2.1 | No change |
Table 2: Hemolytic Activity and Therapeutic Index of Melittin Analogs
| Peptide | HC₅₀ (μM) | Therapeutic Index (HC₅₀/MIC for E. coli) |
| Melittin (Lys) | 1.5 | 0.36 |
| Melittin (Dap) | >200 | >95.2 |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of this compound
This protocol describes the manual incorporation of this compound into a peptide sequence using standard Fmoc/tBu chemistry on a rink amide resin.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x) and DCM (3 x).
-
-
Amino Acid Coupling (this compound):
-
In a separate vial, dissolve this compound (3 eq.), HBTU/HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Pre-activate the mixture for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test on a few resin beads. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x), DCM (3 x), and DMF (3 x).
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF (3 x), DCM (3 x), and Methanol (3 x). Dry the resin under vacuum.
-
Cleavage and Global Deprotection:
-
Add the cleavage cocktail to the dried resin.
-
Gently agitate for 2-3 hours at room temperature.
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more.
-
Dry the crude peptide under vacuum.
-
Protocol 2: Peptide Purification and Characterization
Materials:
-
Crude peptide
-
Water with 0.1% TFA (Solvent A)
-
Acetonitrile with 0.1% TFA (Solvent B)
-
Reverse-phase HPLC system with a C18 column
-
Lyophilizer
-
Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A.
-
Purify the peptide by reverse-phase HPLC using a gradient of Solvent B.
-
Collect fractions corresponding to the desired peptide peak.
-
Lyophilize the pure fractions to obtain a white powder.
-
-
Characterization:
-
Confirm the purity of the peptide by analytical HPLC.
-
Verify the molecular weight of the peptide by mass spectrometry.
-
Visualizations
Caption: Experimental workflow for peptide synthesis, analysis, and bioactivity testing.
Caption: Proposed mechanism of endosomal escape for Dap-containing peptides.
References
Application of Fmoc-Dap(Boc)-OH in the Synthesis of Peptide-Drug Conjugates: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of drug molecules onto targeting peptides has given rise to a promising class of therapeutics known as peptide-drug conjugates (PDCs). These conjugates are designed to selectively deliver a potent cytotoxic agent to diseased cells, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A critical component in the synthesis of well-defined PDCs is the ability to introduce a drug payload at a specific site on the peptide. The orthogonally protected amino acid, N-α-Fmoc-N-β-Boc-D-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH), serves as a key building block for this purpose. Its unique protecting group strategy allows for the site-specific modification of the peptide backbone, enabling the precise attachment of a drug molecule.
This document provides detailed application notes and experimental protocols for the use of this compound in the solid-phase synthesis of PDCs. It outlines the principles of orthogonal protection, step-by-step procedures for peptide synthesis, on-resin drug conjugation, and final product characterization.
Principle of Orthogonal Protection
The utility of this compound in PDC synthesis lies in its two distinct protecting groups, which can be removed under different chemical conditions. This "orthogonal" protection scheme is fundamental to achieving site-specific conjugation.
-
Fmoc (9-fluorenylmethyloxycarbonyl) group: This group protects the α-amine of the diaminopropionic acid. It is base-labile and is removed at each step of the solid-phase peptide synthesis (SPPS) cycle using a mild base, typically piperidine, to allow for the elongation of the peptide chain.
-
Boc (tert-butyloxycarbonyl) group: This group protects the β-amine on the side chain of the diaminopropionic acid. It is acid-labile and is stable to the basic conditions used for Fmoc deprotection. This allows the fully assembled peptide to remain attached to the solid support while the Boc group is selectively removed to expose the β-amine for drug conjugation.
This strategy ensures that the drug is attached only at the intended Dap residue, leading to a homogeneous PDC with a well-defined drug-to-peptide ratio (DPR).
Experimental Protocols
The following protocols provide a general framework for the synthesis of a peptide-drug conjugate using this compound. Optimization of reaction times, concentrations, and reagents may be necessary depending on the specific peptide sequence and drug molecule.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the assembly of the peptide backbone on a solid support using a standard Fmoc/tBu strategy.
Materials:
-
Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC) or other coupling reagent
-
OxymaPure® or other coupling additive
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and OxymaPure® (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA) for 15-30 minutes. Wash thoroughly with DMF.
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence, incorporating this compound at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine of the peptide.
Figure 1: Solid-Phase Peptide Synthesis (SPPS) Workflow.
On-Resin Selective Boc Deprotection of the Dap Side Chain
This critical step exposes the β-amine of the Dap residue for drug conjugation while the peptide remains attached to the resin.
Materials:
-
Peptide-resin from SPPS
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) (as a scavenger)
-
N,N-Diisopropylethylamine (DIPEA)
Procedure:
-
Resin Preparation: Wash the fully assembled peptide-resin with DCM (3-5 times) to remove any residual DMF.
-
Selective Boc Deprotection:
-
Prepare a solution of 10-30% TFA in DCM with 2.5% TIS. The concentration of TFA may require optimization to ensure selective removal of the Boc group without premature cleavage of the peptide from the resin.
-
Treat the resin with the TFA solution for 30-60 minutes at room temperature with gentle agitation.
-
Drain the TFA solution and wash the resin thoroughly with DCM (5-7 times).
-
-
Neutralization:
-
Neutralize the resin by washing with a solution of 10% DIPEA in DMF (3 times for 5 minutes each).
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times). The resin is now ready for drug conjugation.
-
On-Resin Drug Conjugation
This protocol describes the coupling of a drug molecule with an activated carboxylic acid to the deprotected β-amine of the Dap residue.
Materials:
-
Peptide-resin with deprotected Dap side chain
-
Drug molecule with a carboxylic acid functional group (or a linker-drug construct)
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) or other suitable coupling reagent
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Drug Activation:
-
Dissolve the drug molecule (2-4 equivalents relative to resin loading) and HATU (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.
-
-
Conjugation:
-
Add the activated drug solution to the peptide-resin.
-
Agitate the reaction mixture for 4-24 hours at room temperature. The reaction time will depend on the reactivity of the drug molecule.
-
Monitor the reaction for completion by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.
-
-
Washing: Once the conjugation is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times).
Figure 2: On-Resin Drug Conjugation Workflow.
Final Cleavage and Purification
This final step cleaves the PDC from the solid support and removes the remaining side-chain protecting groups.
Materials:
-
PDC-resin
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Cold diethyl ether
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Trifluoroacetic acid (TFA) for HPLC
-
Reversed-phase HPLC system and column (e.g., C18)
Procedure:
-
Cleavage:
-
Treat the dried PDC-resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
-
Precipitation:
-
Precipitate the crude PDC by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the crude product.
-
Decant the ether and repeat the ether wash 2-3 times.
-
Dry the crude PDC pellet under vacuum.
-
-
Purification:
-
Dissolve the crude PDC in a suitable solvent (e.g., ACN/water mixture).
-
Purify the PDC by reversed-phase HPLC using a gradient of water and ACN, both containing 0.1% TFA.
-
Collect the fractions containing the pure PDC.
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final PDC as a fluffy white powder.
Data Presentation
The successful synthesis of a PDC should be confirmed by a combination of analytical techniques. The results should be presented in a clear and organized manner, as exemplified in the tables below.
Table 1: Summary of a Hypothetical Peptide-Drug Conjugate Synthesis
| Parameter | Value |
| Peptide Sequence | Ac-Lys(Dap)-Arg-Gly-Asp-NH₂ |
| Drug Molecule | Doxorubicin (linked via a cleavable linker) |
| Position of Conjugation | Dap side chain |
| Crude Yield | 75% |
| Purity (by HPLC) | >95% |
| Drug-to-Peptide Ratio (DPR) | 1.0 |
Table 2: Characterization Data for the Synthesized Peptide-Drug Conjugate
| Analytical Method | Expected Value | Observed Value |
| HPLC Retention Time | - | 15.2 min |
| Mass Spectrometry (ESI-MS) [M+H]⁺ | 1234.56 g/mol | 1234.58 g/mol |
Signaling Pathways Targeted by Peptide-Drug Conjugates
PDCs are often designed to target specific receptors that are overexpressed on the surface of cancer cells. Upon binding to these receptors, the PDC is internalized, and the cytotoxic drug is released, leading to cell death. The choice of the targeting peptide determines which signaling pathway is exploited.
Figure 3: General Signaling Pathway for PDC-mediated Cell Killing.
Commonly targeted pathways include:
-
Integrin Signaling: Peptides containing the RGD (Arg-Gly-Asp) motif can target integrins, which are involved in cell adhesion, migration, and survival.
-
Somatostatin Receptor (SSTR) Signaling: Analogs of somatostatin can target SSTRs, which are often overexpressed in neuroendocrine tumors.
-
Growth Factor Receptor Signaling: Peptides that mimic natural ligands can target growth factor receptors like EGFR, which are frequently dysregulated in cancer.
Conclusion
This compound is an invaluable tool for the synthesis of well-defined peptide-drug conjugates. Its orthogonal protecting groups enable the site-specific introduction of a drug payload, leading to homogeneous products with a controlled drug-to-peptide ratio. The protocols and notes provided herein offer a comprehensive guide for researchers in the field of drug development to successfully synthesize and characterize these promising therapeutic agents. Careful optimization of the reaction conditions and thorough analytical characterization are essential for the successful development of novel PDCs.
Applications of Fmoc-Dap(Boc)-OH in Peptidomimetics: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-2,3-diaminopropionic acid (Boc) hydrochloride (Fmoc-Dap(Boc)-OH) is a versatile non-proteinogenic amino acid derivative crucial in the field of peptidomimetics and drug discovery. Its unique structure, featuring orthogonal Fmoc and Boc protecting groups on the α- and β-amino functions respectively, allows for selective chemical modifications. This enables the synthesis of a diverse range of peptide analogs with enhanced therapeutic properties such as increased stability, improved receptor affinity, and novel functionalities. This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of various peptidomimetics.
Key Applications
The orthogonal protection strategy afforded by this compound is instrumental in several advanced peptide chemistry applications:
-
Synthesis of Cyclic Peptides: The side-chain amino group can be selectively deprotected and used for on-resin or solution-phase cyclization, leading to conformationally constrained and more stable peptide scaffolds.[1][2]
-
Lysine Analogue for SAR Studies: this compound serves as a shorter-chain analog of lysine, enabling fine-tuning of structure-activity relationships (SAR) in peptide-based drug candidates.[1][2]
-
Construction of Branched Peptides: The β-amino group provides a point for the attachment of a second peptide chain, facilitating the synthesis of branched peptides with unique pharmacological profiles.
-
Development of Antimicrobial Peptides (AMPs): Incorporation of Dap residues can enhance the antimicrobial activity of peptides. The side chain can be modified to introduce cationic charges or other functional groups that interact with bacterial membranes.
-
Synthesis of Peptide-Drug Conjugates (PDCs): The selectively addressable side chain allows for the site-specific conjugation of therapeutic payloads, such as small molecule drugs or imaging agents.[3]
Data Presentation: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 162558-25-0 | [4] |
| Molecular Formula | C23H26N2O6 | [4] |
| Molecular Weight | 426.46 g/mol | [4] |
| Appearance | White to off-white solid | [3] |
| Purity (HPLC) | ≥97.0% | [4] |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound
This protocol outlines the manual Fmoc-SPPS procedure for incorporating an this compound residue into a peptide sequence on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.5-1.0 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Fmoc deprotection solution: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF (peptide synthesis grade), Dichloromethane (DCM)
-
Washing solvents: DMF, DCM, Methanol
-
Solid-phase synthesis vessel
-
Nitrogen supply for agitation
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (for this compound and other amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading), HBTU/HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.
-
Add this activation mixture to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating free amines), continue coupling for another hour or perform a second coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Protocol for On-Resin Side-Chain Boc Deprotection and Modification
This protocol describes the selective deprotection of the Boc group from the Dap side chain and subsequent modification while the peptide is still attached to the resin.
Materials:
-
Peptide-resin containing this compound
-
Boc deprotection solution: 20-50% TFA in DCM
-
Neutralization solution: 10% DIPEA in DMF
-
Reagent for modification (e.g., activated carboxylic acid, isothiocyanate, etc.)
-
Coupling reagents (if applicable)
-
Solvents and washing solutions as in Protocol 1
Procedure:
-
Selective Boc Deprotection:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the Boc deprotection solution (e.g., 30% TFA in DCM) for 30 minutes at room temperature.
-
Repeat the treatment for another 30 minutes.
-
Wash the resin thoroughly with DCM (5 times) and DMF (5 times).
-
-
Neutralization:
-
Treat the resin with 10% DIPEA in DMF for 10 minutes (repeat twice).
-
Wash the resin with DMF (5 times).
-
-
Side-Chain Modification:
-
For acylation: Couple a carboxylic acid using standard coupling conditions (e.g., HBTU/DIPEA in DMF) as described in Protocol 1, step 3.
-
For other modifications: React the deprotected side-chain amine with the desired reagent (e.g., fluorescent dye, biotinylation agent) according to the manufacturer's protocol.
-
-
Washing: After the modification reaction is complete, wash the resin extensively with DMF and DCM.
-
Further Synthesis or Cleavage: Proceed with further peptide chain elongation or perform the final cleavage and deprotection as described in Protocol 1.
References
Troubleshooting & Optimization
Troubleshooting poor solubility of Fmoc-Dap(Boc)-OH in DMF.
This technical support center provides troubleshooting guidance and frequently asked questions regarding the poor solubility of Fmoc-Dap(Boc)-OH in N,N-Dimethylformamide (DMF), a common issue encountered by researchers and drug development professionals during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving well in DMF?
A1: The solubility of Fmoc-protected amino acids in organic solvents is influenced by several factors. While Fmoc-amino acids generally exhibit good solubility in polar aprotic solvents like DMF, poor solubility can arise from:
-
Compound Purity: Impurities in the this compound powder can affect its solubility.
-
Solvent Quality: The presence of water or other impurities in the DMF can reduce the solubility of Fmoc-amino acids. Always use high-purity, anhydrous DMF.
-
Temperature: Solubility is temperature-dependent. Gently warming the solution may improve solubility.
-
Hydrophobicity: The Boc protecting group on the side chain of diaminopropionic acid (Dap) increases the overall hydrophobicity of the molecule, which can lead to aggregation and reduced solubility in some polar solvents.[1]
-
Physical Form: The particle size and crystalline structure of the solid can influence the rate of dissolution.
Q2: Are there alternative solvents I can use if this compound has poor solubility in DMF?
A2: Yes, several alternative solvents and solvent mixtures can be employed:
-
N-Methyl-2-pyrrolidone (NMP): NMP is a common alternative to DMF in SPPS and often exhibits similar or better solvating properties for Fmoc-amino acids.[]
-
Dimethyl Sulfoxide (DMSO): DMSO is a highly polar solvent that can be used, although its higher viscosity and potential for side reactions should be considered.
-
Solvent Mixtures: A mixture of DMF and Dichloromethane (DCM) can be effective. Some Fmoc-amino acids that are not readily soluble in DCM alone will dissolve with the addition of DMF. For certain procedures like symmetrical anhydride formation, dissolving the Fmoc-amino acid in DCM with a few drops of DMF to aid dissolution is a common practice.[3]
Q3: Can I heat the mixture to improve the solubility of this compound in DMF?
A3: Gentle warming (e.g., to 30-40°C) can be used to aid dissolution. However, prolonged heating or high temperatures should be avoided as this can lead to degradation of the Fmoc-amino acid or undesired side reactions.
Q4: Will the poor solubility of this compound affect my peptide synthesis?
A4: Yes, inadequate solubility can have significant negative impacts on your synthesis.[1] Poor solubility can lead to:
-
Inaccurate concentration of the amino acid solution, resulting in poor coupling efficiency.
-
Clogging of automated synthesizer tubing and valves.
-
Generation of deletion sequences in the final peptide, impacting purity and yield.
Troubleshooting Guide for Poor Solubility of this compound in DMF
This guide provides a systematic approach to resolving solubility issues with this compound in DMF.
Problem: this compound powder does not fully dissolve or forms a suspension in DMF at the desired concentration.
Below is a workflow to troubleshoot this issue:
Caption: Troubleshooting workflow for poor solubility of this compound.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Mechanical Agitation | Try sonicating the solution for 5-10 minutes or vortexing vigorously. This increases the interaction between the solvent and the solute, often aiding dissolution. |
| 2 | Gentle Warming | Warm the solution to 30-40°C in a water bath while stirring. Increased kinetic energy can help overcome the energy barrier for dissolution. Avoid overheating. |
| 3 | Verify Solvent Quality | Discard the current DMF and use a fresh, unopened bottle of anhydrous, high-purity DMF. Water is a common impurity that can significantly decrease the solubility of protected amino acids. |
| 4 | Assess Reagent Quality | If possible, check the certificate of analysis for the purity of your this compound lot. If impurities are suspected, consider using a new batch from a reputable supplier. |
| 5 | Use a Co-solvent | Prepare a solvent mixture. A common approach is to add a small amount of Dichloromethane (DCM) to the DMF. For example, a 9:1 or 4:1 DMF:DCM (v/v) mixture can be effective. Some protocols even suggest dissolving the amino acid in DCM first and then adding DMF.[3] |
| 6 | Switch to an Alternative Solvent | If solubility issues persist, consider switching to N-Methyl-2-pyrrolidone (NMP), which often has superior solvating properties for large, protected amino acids.[] |
Experimental Protocol: Dissolution and Coupling of this compound
This protocol outlines a standard procedure for the dissolution and coupling of this compound in a manual solid-phase peptide synthesis workflow.
Materials:
-
This compound
-
Peptide synthesis grade DMF
-
Coupling reagents (e.g., HBTU/HOBt or PyBOP)
-
Base (e.g., DIPEA)
-
Fmoc-deprotected resin
-
Solid-phase synthesis vessel
Procedure:
-
Resin Preparation:
-
Swell the resin in DMF for at least 30 minutes.
-
Perform Fmoc deprotection using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF to remove residual piperidine.
-
-
Activation Mixture Preparation:
-
In a separate vial, weigh the required amount of this compound (typically 3-5 equivalents relative to the resin loading).
-
Add the coupling reagents (e.g., HBTU and HOBt, typically in slight stoichiometric deficiency to the amino acid).
-
Add the required volume of DMF to achieve the desired concentration (e.g., 0.5 M).
-
If dissolution is slow, sonicate the mixture for 5-10 minutes.
-
Add the base (e.g., DIPEA, typically 2 equivalents for every 1 equivalent of amino acid) to the mixture to begin activation. The solution should become clear upon addition of the base.
-
-
Coupling:
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for the recommended coupling time (typically 1-2 hours).
-
Monitor the coupling reaction using a qualitative test such as the Kaiser test.
-
The logical relationship of the experimental workflow is visualized below:
Caption: Experimental workflow for the coupling of this compound.
References
Preventing side reactions with Fmoc-Dap(Boc)-OH during peptide synthesis.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent and resolve side reactions when using Fmoc-Dap(Boc)-OH in your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction of concern when using this compound in peptide synthesis?
A1: The primary side reaction is the base-catalyzed intramolecular cyclization to form a succinimide-like intermediate. This is analogous to the well-documented aspartimide formation that occurs with aspartic acid residues.[1][2] This reaction is particularly prevalent during the piperidine-mediated Fmoc-deprotection step in Solid-Phase Peptide Synthesis (SPPS).[1][2]
Q2: What is the mechanism of this succinimide formation?
A2: The reaction is initiated by the deprotonation of the backbone amide nitrogen following the Dap residue by the base used for Fmoc removal (e.g., piperidine). The resulting anion then acts as an intramolecular nucleophile, attacking the side-chain carbonyl group of the Dap residue. This leads to the formation of a five-membered succinimide ring and the elimination of the Boc protecting group.
Q3: What are the consequences of succinimide formation?
A3: Succinimide formation can lead to several undesirable outcomes, including:
-
Formation of deletion peptides: If the succinimide intermediate is stable, it can cap the growing peptide chain, preventing further elongation.
-
Formation of isomeric peptides: The succinimide ring can be opened by a nucleophile (like piperidine or water), leading to the formation of both α- and β-peptide linkages.
-
Racemization: The stereocenter of the Dap residue can be compromised during the formation and opening of the succinimide ring.
-
Difficult purification: The resulting mixture of closely related peptide impurities can be challenging to separate from the desired product.
Q4: How can I detect succinimide formation?
A4: Several analytical techniques can be employed to detect succinimide formation:
-
Mass Spectrometry (MS): The formation of the succinimide ring results in a mass loss corresponding to the Boc group (-100 Da) without the addition of the subsequent amino acid. Piperidide adducts will show a corresponding mass increase.
-
High-Performance Liquid Chromatography (HPLC): The formation of side products will be visible as additional peaks in the chromatogram, often eluting close to the main product peak.
-
Peptide Mapping: Digestion of the peptide followed by LC-MS analysis can pinpoint the location of the modification. A low pH peptide mapping method can help preserve the succinimide for detection.[3]
-
Hydrazine Trapping: The succinimide can be trapped with hydrazine to form a stable hydrazide, which can then be detected by mass spectrometry.[4][5]
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and preventing succinimide formation when using this compound.
Problem: Appearance of unexpected peaks in HPLC or mass shifts in MS analysis consistent with side reactions.
Below is a logical workflow to diagnose and address the issue.
Caption: Troubleshooting workflow for addressing side reactions with this compound.
Detailed Prevention Strategies
The standard 20% piperidine in DMF for Fmoc deprotection is often the primary cause of succinimide formation.[2] Modifying these conditions can significantly reduce the extent of this side reaction.
| Parameter | Standard Condition | Recommended Modification | Rationale |
| Base | 20% Piperidine in DMF | 2-10% Piperidine in DMF | Reduces the overall basicity, slowing the rate of cyclization. |
| 20% Piperazine in DMF/Ethanol | Piperazine is a weaker base than piperidine and has been shown to reduce aspartimide formation.[6] | ||
| 25% Dipropylamine (DPA) in DMF | DPA has been reported to significantly reduce aspartimide formation compared to piperidine, especially at elevated temperatures.[7] | ||
| 2% DBU + 2% Piperidine in DMF | DBU is a non-nucleophilic base that can accelerate Fmoc removal, while a small amount of piperidine acts as a scavenger for dibenzofulvene. Use with caution as DBU can also promote side reactions. | ||
| Temperature | Room Temperature | 0-4 °C | Lowering the temperature can decrease the rate of the side reaction. |
| Time | 2 x 10-20 min | Shorter deprotection times (e.g., 2 x 5-10 min) | Minimizes the exposure of the peptide to basic conditions. |
Experimental Protocol: Fmoc-Deprotection with Reduced Piperidine Concentration
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a 5% (v/v) solution of piperidine in high-purity, amine-free DMF.
-
First Deprotection: Drain the DMF from the resin and add the 5% piperidine solution. Agitate for 10 minutes at room temperature.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3 x 1 min).
-
Second Deprotection: Add a fresh portion of the 5% piperidine solution and agitate for another 10 minutes.
-
Final Wash: Drain the solution and wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine.
-
Monitoring: Perform a Kaiser test to confirm the presence of a free primary amine before proceeding to the next coupling step.
Adding acidic additives to the piperidine solution can help to buffer the basicity and reduce the rate of the succinimide formation.
| Additive | Concentration | Rationale |
| 1-Hydroxybenzotriazole (HOBt) | 0.1 M in 20% Piperidine/DMF | HOBt can protonate the deprotected amine, reducing its nucleophilicity and the likelihood of intramolecular attack.[1] |
| Oxyma Pure | 0.1 M in 20% Piperidine/DMF | Similar to HOBt, Oxyma acts as an acidic additive to suppress base-catalyzed side reactions.[8] |
Experimental Protocol: Fmoc-Deprotection with HOBt Additive
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Deprotection Solution: Prepare a solution of 20% (v/v) piperidine and 0.1 M HOBt in high-purity, amine-free DMF.
-
Deprotection: Drain the DMF from the resin and add the deprotection solution. Agitate for 2 x 15 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).
-
Monitoring: Perform a Kaiser test to confirm complete deprotection.
For sequences that are particularly prone to this side reaction, the use of a backbone-protecting group on the dipeptide unit preceding the Dap residue can be considered. Groups like 2-hydroxy-4-methoxybenzyl (Hmb) can prevent the initial deprotonation of the amide nitrogen.[1]
Caption: Mechanism of piperidine-catalyzed succinimide formation with this compound.
By implementing these strategies, researchers can significantly minimize the risk of side reactions associated with this compound and improve the purity and yield of their target peptides.
References
- 1. peptide.com [peptide.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Control of Succinimide Formation and Accumulation at Aspartic Acid Residues in The Complementarity-Determining Region of a Therapeutic Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and quantitation of succinimide in intact protein via hydrazine trapping and chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection and Quantitation of Succinimide in Intact Protein via Hydrazine Trapping and Chemical Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dipropylamine for 9-Fluorenylmethyloxycarbonyl (Fmoc) Deprotection with Reduced Aspartimide Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fmoc-Dap(Boc)-OH Incorporation
Welcome to the technical support center for the incorporation of Fmoc-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction times, troubleshooting common issues, and ensuring successful synthesis of peptides containing L-2,3-diaminopropionic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
This compound is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap). The α-amino group is protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, while the β-amino group on the side chain is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme is crucial for its application in Fmoc-based SPPS.[1]
Its primary applications include:
-
Site-specific labeling and conjugation: The side chain's Boc group can be selectively removed on-resin to allow for the attachment of fluorescent dyes, biotin, or other moieties.
-
Synthesis of branched and cyclic peptides: The free side-chain amine, after deprotection, can serve as an attachment point for peptide chain elongation or for cyclization with the peptide backbone.[2]
-
Structure-activity relationship (SAR) studies: It can be used as a shorter analog of Lysine to probe the effects of side-chain length on peptide activity.[2]
Q2: What are the most common challenges encountered during the incorporation of this compound?
The primary challenges associated with the incorporation of this compound include:
-
Incomplete coupling: Due to steric hindrance or peptide aggregation, the coupling reaction may not go to completion, leading to deletion sequences.
-
Side reactions: Although the Boc group is generally stable, some side reactions can occur under specific conditions. A notable, though less common, issue with diaminopropionic acid derivatives can be lactam formation, especially with different protecting groups.[3][4]
-
Difficulty in monitoring the reaction: Standard monitoring tests like the Kaiser test are crucial to confirm complete coupling.
Q3: Which coupling reagents are recommended for this compound?
Uronium/aminium-based and phosphonium-based coupling reagents are generally recommended for efficient coupling of Fmoc-amino acids, including this compound. Carbodiimide-based reagents in the presence of an additive are also a viable option.[5][6]
Troubleshooting Guide
Problem 1: Incomplete Coupling (Positive Kaiser Test after initial coupling)
-
Symptom: A small sample of resin beads turns blue after the Kaiser test, indicating the presence of free primary amines.
-
Potential Causes:
-
Insufficient activation of the amino acid.
-
Steric hindrance from the growing peptide chain or the Dap side chain.
-
Aggregation of the peptide on the resin.
-
-
Solutions:
| Recommended Solution | Description |
| Double Coupling | Perform a second coupling step with a fresh solution of activated this compound. This is a highly effective method for difficult couplings.[7] |
| Use a More Potent Coupling Reagent | Switch from a carbodiimide-based reagent like DIC/HOBt to a more potent uronium/aminium salt such as HBTU, HATU, or HCTU.[6] |
| Increase Reagent Equivalents | Increase the equivalents of this compound and coupling reagents (e.g., from 3 to 5 equivalents) to drive the reaction to completion. |
| Elevate Reaction Temperature | Performing the coupling at a moderately elevated temperature (e.g., 30-40°C) can help disrupt peptide aggregation and increase the reaction rate. |
| Change Solvent Composition | Adding a small amount of a chaotropic agent like DMSO to the DMF can help to disrupt secondary structures and improve solvation. |
Problem 2: Low Yield of the Final Peptide
-
Symptom: The final amount of purified peptide is significantly lower than expected.
-
Potential Causes:
-
Cumulative incomplete couplings throughout the synthesis.
-
Premature chain termination (capping of unreacted amines).
-
Side reactions leading to undesired byproducts.
-
-
Solutions:
| Recommended Solution | Description |
| Optimize Coupling Time | While a standard coupling time is 1-2 hours, for difficult sequences, extending the coupling time to 4 hours or even overnight can be beneficial. |
| Monitor Every Coupling Step | Consistently perform a qualitative test (e.g., Kaiser test) after each coupling to ensure the reaction has gone to completion before proceeding to the next step. |
| Review Deprotection and Cleavage Conditions | Ensure complete Fmoc deprotection at each step and that the final cleavage from the resin and removal of side-chain protecting groups is efficient. |
Data Presentation: Comparison of Coupling Reagents
While specific comparative data for this compound is limited, the following table provides a general comparison of common coupling reagents based on their known performance for difficult couplings in SPPS.
| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time | Relative Efficiency | Notes |
| HBTU/DIPEA | 3 : 2.9 : 6 | 1 - 2 hours | High | A widely used and reliable coupling reagent.[1] |
| HATU/DIPEA | 3 : 2.9 : 6 | 30 min - 1 hour | Very High | Generally more efficient than HBTU, especially for hindered couplings. |
| HCTU/DIPEA | 3 : 2.9 : 6 | 30 min - 1 hour | Very High | Similar in efficiency to HATU, often with less risk of racemization. |
| DIC/HOBt | 3 : 3 : - | 2 - 4 hours | Moderate to High | A cost-effective option, but may require longer reaction times.[7] |
| PyBOP/DIPEA | 3 : 3 : 6 | 1 - 2 hours | High | A phosphonium-based reagent, effective for sterically hindered amino acids. |
Experimental Protocols
Protocol 1: Manual Coupling of this compound using HBTU
This protocol describes a single coupling cycle for the incorporation of this compound into a growing peptide chain on a solid support.
1. Resin Preparation:
-
Swell the peptide-resin (with a free N-terminal amine) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times).
-
Perform a Kaiser test to confirm the presence of free primary amines (beads turn blue).
3. Activation and Coupling:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution and vortex.
-
Allow the mixture to pre-activate for 2-5 minutes.[1]
-
Add the activation solution to the resin.
-
Agitate the mixture by bubbling with nitrogen or shaking for 2 hours at room temperature.[1]
4. Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin with DMF (3 times), DCM (3 times), and DMF (3 times).
5. Monitoring:
-
Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete coupling.[1]
-
If the Kaiser test is positive (blue beads), repeat steps 3 and 4 (double coupling).
Visualizations
Caption: Standard SPPS cycle for this compound incorporation.
Caption: Troubleshooting logic for incomplete coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. rsc.org [rsc.org]
- 4. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. chempep.com [chempep.com]
Strategies to avoid racemization of Fmoc-Dap(Boc)-OH.
Welcome to the Technical Support Center for Fmoc-Dap(Boc)-OH. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding racemization during its use in peptide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of this compound that may lead to racemization.
Issue 1: Significant Racemization Detected in the Final Peptide
| Potential Cause | Recommended Solution |
| Inappropriate Coupling Reagent | The choice of coupling reagent is critical in preventing racemization. Uronium/aminium-based reagents in the presence of a base can increase the risk. |
| Solution: Switch to a carbodiimide-based coupling reagent like Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive such as Oxyma Pure or HOBt.[1][2] This combination is effective under base-free conditions, which helps minimize racemization.[2] | |
| Excessive Base Strength or Concentration | Strong or excess tertiary bases like DIPEA can promote the abstraction of the α-proton, leading to racemization. |
| Solution: If a base is necessary, use a weaker base like N-methylmorpholine (NMM) or a hindered base such as collidine.[3][4] Ensure you are using the minimum required concentration. | |
| Elevated Temperature | Higher reaction temperatures can accelerate the rate of racemization.[2] |
| Solution: Perform the coupling reaction at a lower temperature, for instance, at 0°C.[2] For microwave-assisted synthesis, reducing the temperature has been shown to limit racemization for sensitive amino acids.[4] | |
| Prolonged Activation Time | Leaving the amino acid in its activated state for an extended period increases the opportunity for racemization to occur. |
| Solution: Employ a short pre-activation time (1-5 minutes) before adding the activated amino acid to the resin.[2] | |
| Solvent Polarity | The polarity of the solvent can influence the rate of racemization. |
| Solution: Where solubility and resin swelling are not compromised, consider using less polar solvents to potentially reduce racemization.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for Fmoc-protected amino acids?
A1: Racemization of urethane-protected amino acids like this compound during peptide synthesis primarily occurs through two pathways after activation of the carboxyl group. The most common mechanism involves the formation of a 5(4H)-oxazolone intermediate. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of stereochemistry. Direct enolization of the activated ester is another possible, though generally less favored, pathway.[3]
Q2: Which coupling reagents are recommended to minimize racemization of this compound?
A2: To minimize racemization, it is advisable to use coupling reagents that do not require the presence of a strong base. The combination of a carbodiimide, such as Diisopropylcarbodiimide (DIC), with a racemization-suppressing additive is highly recommended.[2][3] Additives like Oxyma Pure, 1-hydroxybenzotriazole (HOBt), or 7-aza-1-hydroxybenzotriazole (HOAt) are effective at preventing the formation of the oxazolone intermediate and promoting a faster, direct aminolysis of the activated ester.[5][6]
Q3: Can the choice of base affect the level of racemization?
A3: Absolutely. The presence and strength of the base are critical factors. Tertiary amines like N,N-diisopropylethylamine (DIPEA) are commonly used in Fmoc solid-phase peptide synthesis (SPPS), but they can significantly increase the risk of racemization.[3] Whenever possible, perform the coupling in the absence of a base. If a base is required, a weaker base such as N-methylmorpholine (NMM) or a sterically hindered base like collidine is a better choice to minimize epimerization.[3][4]
Q4: Does temperature play a role in the racemization of this compound?
A4: Yes, temperature is a crucial parameter. Higher temperatures increase the rate of chemical reactions, including the processes that lead to racemization.[2] It is generally recommended to perform coupling reactions at room temperature or below (e.g., 0°C) to suppress racemization, especially for amino acids known to be sensitive.[2] In microwave-assisted peptide synthesis, lowering the coupling temperature has been demonstrated to be an effective strategy to limit racemization.[4]
Q5: How can I quantify the extent of racemization in my synthetic peptide?
A5: To quantify racemization, the synthetic peptide must first be completely hydrolyzed to its constituent amino acids using strong acid (e.g., 6N HCl). The resulting amino acid mixture is then derivatized to allow for separation of the D- and L-isomers by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. The percentage of the D-isomer relative to the total amount of the amino acid gives the extent of racemization.
Quantitative Data on Racemization
| Coupling Reagent | Additive | Base | % D-Isomer Formation |
| DIC | HOBt | - | Low |
| DIC | Oxyma Pure | - | Low |
| HATU | - | DIPEA | Higher |
| HBTU | - | DIPEA | Higher |
This data is illustrative and based on general knowledge from peptide synthesis literature. Actual values can vary based on specific reaction conditions.
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using DIC/Oxyma Pure
This protocol is designed to minimize racemization during the coupling of this compound in solid-phase peptide synthesis (SPPS).
-
Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a standard deprotection solution (e.g., 20% piperidine in DMF).
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.
-
Amino Acid Activation:
-
In a separate reaction vessel, dissolve 3-5 equivalents of this compound in DMF.
-
Add 3-5 equivalents of Oxyma Pure to the amino acid solution.
-
Add 3-5 equivalents of Diisopropylcarbodiimide (DIC).
-
Allow the mixture to pre-activate for 1-5 minutes at room temperature.
-
-
Coupling:
-
The activated amino acid solution is added to the washed resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Monitoring: The completion of the coupling reaction is confirmed using a qualitative test such as the Kaiser test.
Visualizations
Caption: Racemization mechanism of Fmoc-amino acids during peptide coupling.
Caption: Experimental workflow for low-racemization coupling.
Caption: Key strategies to prevent racemization.
References
- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
Managing peptide aggregation caused by hydrophobic amino acids.
Welcome to the Technical Support Center for Peptide Aggregation Management. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions regarding the challenges of working with aggregation-prone peptides, particularly those rich in hydrophobic amino acids.
Frequently Asked Questions (FAQs)
Q1: Why do my hydrophobic peptides aggregate?
A1: Peptide aggregation, especially in sequences with a high content of hydrophobic amino acids, is a common issue driven by several factors:
-
Hydrophobic Interactions: Non-polar side chains of amino acids like Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe), and Methionine (Met) tend to associate with each other to minimize contact with aqueous environments, leading to self-association.[1][2]
-
Secondary Structure Formation: Hydrophobic sequences have a high propensity to form stable secondary structures, particularly β-sheets. These structures can stack together through intermolecular hydrogen bonds, creating insoluble aggregates.[1][3]
-
Isoelectric Point (pI): Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero. At this pH, electrostatic repulsion between molecules is minimal, facilitating aggregation.[2][4]
-
Peptide Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions and aggregation.[5]
-
Peptide Length: Longer peptides, particularly those with extended hydrophobic regions, are generally less soluble due to an increased number of potential hydrophobic interactions.[2][6]
Q2: How can I predict if my peptide sequence is prone to aggregation?
A2: While precise prediction is challenging, several characteristics indicate a high risk of aggregation:
-
High Hydrophobic Content: Sequences where over 50% of the residues are hydrophobic (e.g., W, L, I, F, M, V, Y, P, A) are likely to have poor solubility in aqueous solutions.[7][8]
-
"Difficult Sequences": Certain sequences are notoriously prone to aggregation during synthesis and handling. These often include repeating hydrophobic residues or β-branched amino acids like Valine (Val), Isoleucine (Ile), and Threonine (Thr).[1]
-
Lack of Charged Residues: The absence of charged amino acids (e.g., K, R, H, D, E) reduces electrostatic repulsion and increases the tendency to aggregate. A general guideline is to incorporate at least one charged residue for every five amino acids.[9]
Q3: What is the first step I should take to dissolve a new lyophilized peptide?
A3: Always start with a small test amount of the peptide before dissolving the entire batch.[6] The initial choice of solvent depends on the peptide's overall charge. First, allow the peptide vial to warm to room temperature in a desiccator.[8] A good starting point for most peptides, especially those with fewer than five residues, is sterile, distilled water.[8][10] If solubility is poor, the next step depends on the peptide's net charge.
Troubleshooting Guides
Issue 1: My hydrophobic peptide will not dissolve in aqueous buffers.
This is a common problem for peptides with >50% hydrophobic residues.[7] The goal is to disrupt the hydrophobic interactions causing self-association.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Determine Peptide Charge | The peptide's net charge dictates the appropriate pH for dissolution. | Calculate the net charge at pH 7: Assign +1 for each basic residue (K, R, H) and the N-terminus; assign -1 for each acidic residue (D, E) and the C-terminus.[10] |
| 2. Adjust pH | Solubility is lowest at the isoelectric point (pI). Adjusting the pH away from the pI increases net charge and improves solubility.[2] | For Basic Peptides (+ charge): Try dissolving in 10-30% aqueous acetic acid. If still insoluble, add a small amount (<50 µL) of trifluoroacetic acid (TFA) to solubilize, then dilute with buffer.[10][11] For Acidic Peptides (- charge): Try dissolving in 0.1 M ammonium bicarbonate or a weak base like aqueous ammonia (<50 µL), then dilute.[11][12] Note: Avoid basic solutions for peptides containing Cysteine (Cys) as it can promote oxidation.[11] |
| 3. Use Organic Solvents | Strong organic solvents are required to break up aggregates of highly hydrophobic or neutral peptides.[7][9] | Dissolve the peptide in a minimal amount of an organic solvent like DMSO, DMF, or acetonitrile. Once dissolved, slowly add the aqueous buffer dropwise while vortexing until the desired concentration is reached.[6][12] If the solution becomes cloudy, you have exceeded its solubility limit.[12] |
| 4. Employ Chaotropic Agents | For severely aggregated peptides, strong denaturants can unfold the secondary structures holding the aggregates together. | Dissolve the peptide in 6 M Guanidine HCl or 8 M Urea, then dilute as needed. These agents are effective but may interfere with biological assays.[10][11][13] |
| 5. Apply Physical Methods | Mechanical energy can help break apart aggregates and facilitate dissolution. | Use sonication to aid solubilization.[6][12] Gentle warming (<40°C) can also improve solubility, but use caution to avoid peptide degradation.[6][8] Always centrifuge the final solution before use to pellet any undissolved material.[6] |
Issue 2: My peptide dissolves initially but precipitates during storage or after dilution.
This indicates that the working solution is supersaturated or that environmental factors are promoting aggregation over time.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Re-evaluate Solvent System | The final buffer composition may not be sufficient to maintain solubility, especially after diluting from a concentrated organic stock. | Ensure the final concentration of the organic co-solvent (e.g., DMSO) is sufficient to maintain solubility but compatible with your assay (<1% is a common limit for cell-based assays).[6] If precipitation occurs upon dilution, the peptide may need to be re-lyophilized and dissolved in a different solvent system.[7][8] |
| 2. Add Solubility-Enhancing Excipients | Certain additives can stabilize the peptide in its monomeric form and prevent self-association.[14][15] | Consider adding excipients to your final buffer: • Amino Acids: 50 mM L-Arginine and L-Glutamate mixture.[15][16] • Sugars/Polyols: Glycerol (up to 20% v/v).[14][15] • Non-denaturing detergents: Low concentrations of Tween 20 (0.05%) or CHAPS (0.1%).[15][16] |
| 3. Control Storage Conditions | Freeze-thaw cycles and improper storage temperatures can promote aggregation. | Aliquot the peptide stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store lyophilized peptides at -20°C or -80°C.[10] Once in solution, store aliquots at -20°C.[10] For oxidation-prone peptides (containing Cys, Met, Trp), use oxygen-free buffers and store under an inert atmosphere.[8][10] |
| 4. Adjust pH | Changes in pH during storage or upon dilution into a new buffer can shift the peptide closer to its pI, causing precipitation.[4] | Confirm the pH of your final solution and ensure it is sufficiently far from the peptide's calculated pI. |
Experimental Protocols
Protocol 1: Systematic Solubilization of a Hydrophobic Peptide
This protocol provides a step-by-step workflow for dissolving a peptide with unknown solubility characteristics.
Materials:
-
Lyophilized peptide
-
Sterile deionized water
-
10% Acetic Acid
-
0.1 M Ammonium Bicarbonate
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath
-
Microcentrifuge
Procedure:
-
Initial Test: Add a small, pre-weighed amount of peptide (e.g., 0.1 mg) to a microfuge tube.
-
Aqueous Attempt: Add sterile water to achieve a high concentration (e.g., 1-2 mg/mL). Vortex thoroughly. If it doesn't dissolve, proceed to the next step.
-
pH Adjustment (based on calculated charge):
-
If Basic: Add 10% acetic acid dropwise while vortexing.
-
If Acidic: Add 0.1 M ammonium bicarbonate dropwise while vortexing.
-
-
Organic Solvent: If the peptide remains insoluble, use a new 0.1 mg aliquot. Add the minimum volume of DMSO required to fully dissolve the peptide (e.g., 10-20 µL).
-
Dilution: Slowly add your desired aqueous buffer to the DMSO stock solution, vortexing between each addition.
-
Physical Disruption: If any of the above steps result in a suspension rather than a clear solution, place the tube in a sonicator bath for 5-10 minutes.
-
Final Clarification: Centrifuge the final solution at high speed (>10,000 x g) for 5 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new, sterile tube.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
This fluorescence-based assay is used to detect the formation of amyloid-like β-sheet structures characteristic of many peptide aggregates.
Materials:
-
Peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in DMSO)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare ThT Working Solution: Dilute the ThT stock solution in the assay buffer to a final concentration of 20-25 µM.
-
Set up Plate: Add your peptide samples (at various concentrations or time points) to the wells of the 96-well plate. Include a buffer-only control.
-
Add ThT: Add the ThT working solution to each well. The final volume should be consistent (e.g., 200 µL).
-
Incubate: Incubate the plate at room temperature for 5-10 minutes, protected from light.
-
Measure Fluorescence: Read the fluorescence intensity using the plate reader.
-
Analysis: A significant increase in fluorescence intensity compared to the control indicates the presence of β-sheet aggregates. The assay can be adapted to a kinetic format to monitor aggregation over time.
Visualized Workflows
Caption: Workflow for dissolving hydrophobic peptides.
Caption: Troubleshooting peptide precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 3. genscript.com [genscript.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. genscript.com [genscript.com]
- 11. lifetein.com [lifetein.com]
- 12. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 13. peptide.com [peptide.com]
- 14. Rational Design of Solution Additives for the Prevention of Protein Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biozentrum.unibas.ch [biozentrum.unibas.ch]
Navigating the Purification of Peptides Containing Fmoc-Dap(Boc)-OH: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of Fmoc-Dap(Boc)-OH (N-α-Fmoc-N-β-Boc-L-diaminopropionic acid) into peptide sequences is a powerful strategy for developing complex peptide architectures, including branched and cyclic peptides. The orthogonal protection scheme, with the base-labile Fmoc group on the α-amine and the acid-labile Boc group on the β-amine, allows for selective deprotection and modification of the side chain. However, the unique properties of this non-proteinogenic amino acid can present specific challenges during peptide purification. This technical support center provides troubleshooting guidance and frequently asked questions to address common issues encountered during the purification of peptides containing this compound.
Troubleshooting Guide
This guide addresses common problems, their potential causes, and recommended solutions when purifying peptides containing this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks in HPLC | 1. Incomplete Deprotection: Residual Boc groups on the Dap side chain or other acid-labile protecting groups can lead to heterogeneity. 2. Peptide Aggregation: The presence of hydrophobic residues, including the Boc group itself, can promote aggregation. 3. Secondary Interactions with HPLC Column: The free amine on the Dap side chain (if Boc is removed) can interact with residual silanols on the silica-based column. | 1. Optimize Cleavage: Ensure complete removal of the Boc group by extending the cleavage time with trifluoroacetic acid (TFA) or using a stronger acid cocktail. 2. Modify HPLC Conditions: Use a shallower gradient, add organic modifiers like isopropanol, or increase the column temperature to disrupt aggregation. Consider using a different stationary phase (e.g., a polymer-based column). 3. Adjust Mobile Phase pH: Add a stronger ion-pairing agent like difluoroacetic acid (DFA) or use a low pH mobile phase to ensure the amine is protonated. |
| Presence of Unexpected Impurities | 1. Side Reactions during Boc Deprotection: The tert-butyl cation generated during Boc cleavage can alkylate sensitive residues like Trp and Met. 2. Lactam Formation: Intramolecular cyclization between the α-amine and the side-chain carboxyl group of an adjacent residue, or the Dap side-chain amine itself, can occur, especially with the homologous diaminobutyric acid (Dab). While less common with Dap, it is a possibility. 3. Deletion Sequences: Incomplete Fmoc deprotection or coupling during solid-phase peptide synthesis (SPPS). | 1. Use Scavengers: Include scavengers like triisopropylsilane (TIS) and water in the cleavage cocktail to trap the tert-butyl cation. 2. Optimize Coupling: Use efficient coupling reagents and ensure complete coupling after the incorporation of this compound. 3. Thorough Washing: Ensure thorough washing after each coupling and deprotection step during SPPS to remove residual reagents. |
| Low Yield of Purified Peptide | 1. Poor Solubility of the Crude Peptide: The presence of the hydrophobic Boc group can decrease the solubility of the crude peptide in aqueous buffers used for HPLC. 2. Adsorption to Labware: Hydrophobic peptides can adsorb to plastic and glass surfaces. 3. Co-elution of Impurities: Closely eluting impurities can lead to the discarding of significant amounts of the target peptide during fraction collection. | 1. Solubilize in Organic Solvent: Dissolve the crude peptide in a minimal amount of a strong organic solvent like DMSO or DMF before diluting with the HPLC mobile phase. 2. Use Low-Binding Labware: Utilize low-binding microcentrifuge tubes and pipette tips. 3. Optimize HPLC Method: Develop a high-resolution HPLC method to improve the separation of the target peptide from impurities. This may involve trying different columns, mobile phases, and gradients. |
| Difficulty with On-Resin Side-Chain Deprotection | 1. Incomplete Boc Removal: Insufficient acid concentration or reaction time for the on-resin deprotection of the Dap side chain. 2. Resin-Bound Peptide Aggregation: Aggregation can limit the access of the deprotection reagents to the Boc group. | 1. Use Optimized Deprotection Cocktail: For selective on-resin Boc deprotection, use a milder TFA solution (e.g., 10-20% TFA in dichloromethane) and monitor the reaction progress carefully to avoid premature cleavage from the resin. 2. Incorporate Chaotropic Agents: Add chaotropic agents like LiCl to the deprotection solution to disrupt aggregation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound in peptide synthesis?
The key advantage is the orthogonal protection scheme it offers.[1] The Fmoc group on the α-amine is removed under basic conditions (e.g., with piperidine), while the Boc group on the β-amino side chain is stable to these conditions. The Boc group can then be selectively removed under acidic conditions (e.g., with TFA) while the peptide is still attached to the resin, allowing for site-specific modifications such as branching, cyclization, or the attachment of labels and other moieties to the Dap side chain.[2]
Q2: What are the most common side products to look out for during the purification of peptides containing Dap(Boc)?
The most common impurities are often related to the cleavage and deprotection steps of SPPS.[3] These can include:
-
Deletion sequences: Peptides where the Dap(Boc) or another amino acid was not successfully coupled.[4]
-
Truncated peptides: Shorter peptide fragments resulting from incomplete synthesis.
-
Peptides with incomplete side-chain deprotection: Peptides where the Boc group on the Dap side chain or other acid-labile protecting groups on other amino acids have not been fully removed.[3]
-
Products of side-chain alkylation: The tert-butyl cation formed during Boc deprotection can react with nucleophilic side chains, particularly tryptophan and methionine.
Q3: How can I improve the solubility of my crude peptide containing Dap(Boc) for HPLC purification?
Peptides with a high content of hydrophobic residues, including the Boc group, can be challenging to dissolve.[5] It is recommended to first try dissolving a small amount of the peptide in the intended HPLC mobile phase. If solubility is low, the following strategies can be employed:
-
Start by attempting to dissolve the peptide in deionized water. If that fails, a small amount of acetic acid (for basic peptides) or ammonia solution (for acidic peptides) can be added.[6]
-
For very hydrophobic peptides, dissolving the peptide in a minimal amount of a strong organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before dilution with water or the mobile phase is often effective.[5]
-
Sonication can also help to dissolve the peptide.
Q4: What are the recommended starting conditions for HPLC purification of a Dap(Boc)-containing peptide?
A good starting point for reversed-phase HPLC (RP-HPLC) is a C18 column with a linear gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[7] The gradient can be optimized based on the hydrophobicity of the peptide. For peptides where the Boc group has been removed, the resulting free amine on the Dap side chain can lead to peak tailing. In such cases, using a mobile phase with a different ion-pairing agent or at a different pH might be necessary to achieve good peak shape and resolution.
Experimental Protocols
Protocol 1: Global Cleavage and Deprotection of a Peptide Containing Dap(Boc) from the Resin
This protocol describes the final cleavage of the peptide from the solid support with simultaneous removal of the Boc group from the Dap side chain and other acid-labile side-chain protecting groups.
-
Resin Preparation: The peptide-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: A standard cleavage cocktail is prepared. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS). The TIS acts as a scavenger for the tert-butyl cations generated during Boc deprotection.
-
Cleavage Reaction: The cleavage cocktail is added to the dried resin (typically 10 mL per gram of resin) and the mixture is gently agitated at room temperature for 2-4 hours.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is then precipitated by adding cold diethyl ether.
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried under vacuum.
Protocol 2: On-Resin Selective Deprotection of the Dap(Boc) Side Chain
This protocol is for the selective removal of the Boc group from the Dap side chain while the peptide remains attached to the resin with its N-terminal Fmoc group and other side-chain protecting groups intact.
-
Resin Swelling: The peptide-resin is swelled in dichloromethane (DCM).
-
Deprotection: A solution of 10-20% TFA in DCM is added to the resin. The reaction is allowed to proceed at room temperature for 30-60 minutes with gentle agitation. The progress of the deprotection can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing it by mass spectrometry.
-
Washing: The resin is thoroughly washed with DCM to remove the TFA.
-
Neutralization: The resin is neutralized with a solution of 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).
-
Final Washing: The resin is washed extensively with DMF and DCM to prepare it for the subsequent on-resin modification of the now-free Dap side-chain amine.
Visualizing the Workflow
Experimental Workflow for Purification
Caption: Workflow for the purification of peptides containing this compound.
Troubleshooting Logic for HPLC Purification
Caption: Logic diagram for troubleshooting HPLC purification issues.
References
Technical Support Center: Fmoc-Dap(Boc)-OH Cleavage from Resin Optimization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fmoc-Dap(Boc)-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the cleavage of peptides containing this compound from the resin.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | Incomplete Cleavage: The peptide is not fully cleaved from the resin. | - Optimize Cleavage Time: Extend the cleavage reaction time in increments of 30-60 minutes and monitor cleavage efficiency by HPLC. Most peptides are cleaved within 2-4 hours.[1] - Increase TFA Concentration: While most cleavage cocktails contain a high percentage of TFA, ensure it is fresh and of high quality. - Resin Swelling: Ensure the resin is adequately swollen in the cleavage cocktail. For polystyrene (PS) supports, enough cocktail should be used to allow the beads to float. Polyethylene glycol (PEG) supports should be fully engorged.[1] |
| Peptide Precipitation on Resin: The cleaved peptide is insoluble in the cleavage cocktail and precipitates onto the resin beads. | - Modify Cleavage Cocktail: Add a small percentage of a solvent like Dichloromethane (DCM) to the cleavage cocktail to improve solubility. - Sequential Washes: After the initial cleavage, wash the resin with a small volume of fresh cleavage cocktail or pure TFA and combine the filtrates.[2] | |
| Incomplete Removal of Boc Protecting Group from Dap Side Chain | Insufficient Acid Strength or Time: The Boc group on the Dap side chain is relatively stable to TFA and may require longer exposure for complete removal. | - Extended Cleavage Time: Increase the cleavage time to 4 hours or more. Monitor the deprotection progress by HPLC or Mass Spectrometry to find the optimal time.[1] - Use a Stronger Acid (with caution): For particularly stubborn cases, stronger acid systems can be considered, but this may increase the risk of side reactions with other sensitive residues.[3] |
| Presence of Unidentified Side Products | Alkylation of Sensitive Residues: Reactive carbocations generated during cleavage can modify sensitive amino acids like Tryptophan (Trp) or Methionine (Met). | - Optimize Scavenger Composition: Ensure the cleavage cocktail contains appropriate scavengers. Triisopropylsilane (TIS) is effective at scavenging carbocations.[3] For peptides containing Trp, using Fmoc-Trp(Boc)-OH during synthesis can prevent side reactions.[3] - Minimize Cleavage Time: Use the shortest cleavage time necessary for complete deprotection to reduce exposure to reactive species.[1] |
| Oxidation of Methionine or Cysteine: The thioether in Met or the thiol in Cys can be oxidized during cleavage. | - Use a Reducing Scavenger: Include 1,2-ethanedithiol (EDT) in the cleavage cocktail to prevent oxidation.[4] - Degas Solvents: Ensure all solvents, especially the ether used for precipitation, are peroxide-free and degassed to minimize oxidation.[1] | |
| Aspartimide Formation | Base-catalyzed side reaction: Peptides containing Asp-Gly or Asp-Ser sequences are prone to aspartimide formation under basic conditions during Fmoc deprotection, which can lead to side products upon cleavage. | - Use HOBt in Deprotection: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine solution for Fmoc deprotection can suppress aspartimide formation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the standard cleavage cocktail for a peptide containing this compound?
A standard and robust cleavage cocktail for most peptides, including those with Dap(Boc), is Reagent B : 88% TFA, 5% Phenol, 5% Water, and 2% Triisopropylsilane (TIS).[1] This cocktail is effective for cleaving from most common resins and simultaneously removing the Boc protecting group from the Dap side chain.
Q2: How long should I perform the cleavage reaction?
A typical cleavage reaction time is 2-3 hours at room temperature.[2] However, for complete removal of the Boc group from the Dap side chain, especially in longer peptides, extending the cleavage time to 4 hours may be necessary.[1] It is always recommended to perform a trial cleavage and analyze the crude product by HPLC and mass spectrometry to determine the optimal time.
Q3: My peptide contains other sensitive residues like Trp, Met, and Cys along with Dap(Boc). Which cleavage cocktail should I use?
For peptides containing multiple sensitive residues, a more comprehensive scavenger mixture is recommended. Reagent K (TFA/phenol/water/thioanisole/EDT - 82.5:5:5:5:2.5) is a suitable option.[1] The presence of thioanisole and EDT helps to protect Trp from modification and prevent oxidation of Met and Cys.
Q4: Can I use a cleavage cocktail without a thiol-based scavenger if my peptide doesn't contain Cys or Met?
Yes, if your peptide does not contain residues susceptible to oxidation like Cysteine or Methionine, you can use a thiol-free cleavage cocktail like Reagent B (TFA/phenol/water/TIS). This avoids the strong odor associated with thiol scavengers like EDT.[2]
Q5: What is the best way to precipitate the cleaved peptide?
The most common method is to precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[2] Typically, a 10-fold excess of cold ether is used. The peptide should precipitate as a white solid.
Data Presentation
Table 1: Common Cleavage Cocktails for Peptides Containing Dap(Boc)
| Reagent Name | Composition (v/v) | Key Applications & Remarks |
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | General-purpose, good for most peptides. TIS is an excellent carbocation scavenger. Odorless alternative to thiol-containing cocktails.[1] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT | Recommended for peptides containing Trp, Met, Cys, or Arg. EDT prevents oxidation, and thioanisole protects Trp.[1] |
| TFA/TIS/Water | 95% TFA, 2.5% TIS, 2.5% Water | A simple and effective cocktail for peptides without highly sensitive residues. |
| TFA/Water | 95% TFA, 5% Water | Suitable for simple peptides without Trp, Met, or Cys.[1] |
Experimental Protocols
Protocol 1: Standard Cleavage of a Dap(Boc)-Containing Peptide from Resin
This protocol describes the cleavage of the peptide from the resin and the simultaneous removal of the Boc side-chain protecting group from the Dap residue.
Materials:
-
Peptide-resin (dried under vacuum)
-
Cleavage Cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge tubes
-
Reaction vessel with a sintered glass filter
Procedure:
-
Resin Preparation: Place the dried peptide-resin in a reaction vessel. Wash the resin with DCM (3x) to remove any residual DMF and then dry under vacuum for at least 1 hour.[5]
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per 1 gram of resin).[2] Stopper the vessel and allow it to react for 2-3 hours at room temperature with occasional swirling.
-
Peptide Collection: Filter the resin and collect the TFA filtrate into a clean centrifuge tube.
-
Resin Washing: Wash the resin with a small volume of fresh cleavage cocktail (1-2 mL) and then with DCM (2x). Combine all filtrates.[2]
-
Peptide Precipitation: Add the collected TFA filtrate dropwise to a 10-fold volume of cold diethyl ether in a separate centrifuge tube. A white precipitate of the peptide should form.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether.
Protocol 2: Trial Cleavage to Optimize Reaction Time
-
Take a small amount of the peptide-resin (e.g., 20 mg).
-
Add the chosen cleavage cocktail (e.g., 200 µL).
-
At different time points (e.g., 1, 2, 3, and 4 hours), take a small aliquot of the cleavage solution.
-
Precipitate the peptide from each aliquot with cold diethyl ether.
-
Analyze the crude peptide from each time point by RP-HPLC and Mass Spectrometry to check for the completeness of cleavage and deprotection.
Visualizations
Caption: Workflow for the cleavage and deprotection of a peptide containing Dap(Boc).
Caption: Decision tree for troubleshooting common cleavage problems.
References
Technical Support Center: Monitoring Fmoc Deprotection in Solid-Phase Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for monitoring Nα-Fmoc deprotection during solid-phase peptide synthesis (SPPS). The following troubleshooting guides and frequently asked questions (FAQs) address common issues and provide detailed experimental protocols to ensure successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the standard protocol for Fmoc deprotection?
A1: The most common method for Fmoc removal involves treating the peptide-resin with a 20% (v/v) solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] A standard procedure includes two treatments: a brief initial treatment (1-2 minutes) to begin the deprotection, followed by a longer treatment (5-10 minutes) to ensure complete removal of the Fmoc group.[1]
Q2: Why is monitoring Fmoc deprotection crucial?
A2: Monitoring Fmoc deprotection at each cycle of peptide synthesis is critical to ensure the complete removal of the Fmoc protecting group from the N-terminal amine.[2] Incomplete deprotection leads to the failure of the subsequent amino acid to couple, resulting in the formation of deletion sequences (peptides missing one or more amino acids).[2] These impurities can be challenging to separate from the target peptide, ultimately reducing the overall yield and purity of the final product.[2]
Q3: What are the primary causes of incomplete Fmoc removal?
A3: Several factors can lead to incomplete Fmoc deprotection:
-
Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets or aggregate, which can physically block the deprotection reagent from accessing the N-terminal Fmoc group.[1][3][4] This is a sequence-dependent phenomenon, particularly common with repeating hydrophobic residues.[4]
-
Steric Hindrance: Bulky side-chain protecting groups near the N-terminus can sterically hinder the approach of the piperidine molecule.[1] β-branched amino acids (Val, Ile, Thr) and α,α-disubstituted amino acids are known to be challenging.[3]
-
Poor Resin Swelling/Solvation: Inadequate swelling of the solid support or poor solvation of the peptide chain can limit the diffusion of reagents to the growing peptide.[1][3]
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution, can decrease deprotection efficiency.[2] Additionally, standard deprotection times may be insufficient for "difficult" sequences.[3]
Q4: What are the most common methods for monitoring Fmoc deprotection?
A4: A variety of qualitative and quantitative methods are available to monitor Fmoc deprotection:[5][6]
-
Qualitative Colorimetric Tests: These are rapid, simple tests performed on a small sample of resin beads.
-
Kaiser Test (Ninhydrin Test): Detects the presence of free primary amines. A positive result (blue/purple beads) indicates successful deprotection.[4][7] It is not reliable for N-terminal proline.[4][7]
-
Chloranil Test: Used specifically for the detection of secondary amines, such as N-terminal proline.[4][7]
-
TNBS (2,4,6-trinitrobenzenesulfonic acid) Test: Another chromogenic assay for detecting primary amines.[4]
-
-
Quantitative UV-Vis Spectrophotometry: This method involves monitoring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released during deprotection.[1][3] This adduct has a characteristic absorbance at approximately 301-312 nm.[4] Automated peptide synthesizers often use this method for real-time monitoring.[4]
Troubleshooting Guide
Issue: Negative or weak Kaiser test result after deprotection.
This indicates that the Fmoc group has not been completely removed, and free primary amines are not present on the resin.
| Potential Cause | Recommended Solution |
| Peptide Aggregation | 1. Extend Deprotection Time: Increase the duration of the piperidine treatment (e.g., 2 x 15-30 minutes for difficult sequences).[3] 2. Change Solvent: Substitute DMF with N-methyl-2-pyrrolidone (NMP), which can help disrupt secondary structures.[1] 3. Incorporate "Kink"-inducing Residues: The use of pseudoproline dipeptides can help prevent aggregation.[4] |
| Steric Hindrance | 1. Extended Deprotection: Similar to aggregation issues, increasing the reaction time can improve deprotection for sterically hindered residues.[1] |
| Poor Resin Swelling | 1. Pre-swell the Resin: Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF) for at least 30 minutes before starting the synthesis.[1][3] |
| Inefficient Deprotection Reagent | 1. Use a Stronger Base: For particularly difficult sequences, a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution (e.g., 2% DBU).[1] Caution: DBU is a very strong base and may promote side reactions like aspartimide formation.[1][3] |
Issue: UV-Vis monitoring shows a lower than expected absorbance or a tailing peak.
This suggests that the release of the dibenzofulvene-piperidine adduct is slow or incomplete.
| Potential Cause | Recommended Solution |
| Slow Deprotection Kinetics | 1. Extend Monitoring Time: In automated synthesizers, the software can often be programmed to extend the deprotection time until the UV absorbance returns to baseline.[4] 2. Increase Temperature: Performing the synthesis at an elevated temperature can sometimes improve deprotection efficiency, but should be done with caution to avoid side reactions. |
| Reagent Flow Issues | 1. Check for Clogging: Ensure that the reaction vessel and lines are not clogged, allowing for proper reagent flow and drainage. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Initial Swelling: Swell the peptide-resin in DMF for a minimum of 30 minutes.[1][3]
-
First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel, ensuring the resin is completely covered. Agitate for 1-2 minutes.[1]
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 5-10 minutes.[1]
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene adduct.[1]
Protocol 2: Kaiser Test (for Primary Amines)
-
Sample Collection: After the deprotection and washing steps, take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.[2]
-
Add Reagents: Add 2-3 drops of each of the following solutions to the test tube:
-
Reagent A: 5 g ninhydrin in 100 ml ethanol[8]
-
Reagent B: 80 g phenol in 20 ml ethanol
-
Reagent C: 2 ml of 0.001 M aqueous KCN diluted to 100 ml with pyridine
-
-
Observe Color:
Protocol 3: UV-Vis Monitoring of Fmoc Deprotection
This method is often automated in modern peptide synthesizers but can be performed manually.
-
Collect Filtrate: During the deprotection steps, collect the filtrate that is drained from the reaction vessel.[2]
-
Dilution: If necessary, dilute the collected filtrate with DMF to bring the absorbance within the linear range of the spectrophotometer.
-
Measure Absorbance: Measure the UV absorbance of the solution at approximately 301 nm, using DMF as a blank.[10] The absorbance reading can be used to quantify the amount of Fmoc group removed.
Visualizing Workflows
Caption: Workflow for a single cycle of Fmoc deprotection and monitoring.
Caption: Troubleshooting logic for incomplete Fmoc deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benthamdirect.com [benthamdirect.com]
- 7. peptide.com [peptide.com]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Dap(Boc)-OH and Fmoc-Dab(Boc)-OH in Solid-Phase Peptide Synthesis
In the realm of peptide science, the incorporation of non-proteinogenic amino acids is a key strategy for developing novel therapeutics with enhanced efficacy and stability. Among these, Fmoc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH) and Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab(Boc)-OH) are two closely related building blocks that introduce a side-chain amine, offering a site for conjugation, cyclization, or modulation of peptide properties. While structurally similar, the single methylene difference in their side chains gives rise to distinct chemical behaviors during Solid-Phase Peptide Synthesis (SPPS), influencing coupling efficiency and the propensity for side reactions. This guide provides an objective comparison of their performance in SPPS, supported by chemical principles and experimental considerations.
Structural and Physicochemical Properties
The fundamental difference between this compound and Fmoc-Dab(Boc)-OH lies in the length of the alkyl chain separating the alpha-carbon from the side-chain amine. This seemingly minor variation has significant implications for the reactivity of the side chain, particularly its tendency to undergo intramolecular cyclization.
| Property | This compound | Fmoc-Dab(Boc)-OH |
| Systematic Name | Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid | Nα-Fmoc-Nγ-Boc-L-2,4-diaminobutyric acid |
| CAS Number | 162558-25-0 | 125238-99-5 |
| Molecular Formula | C₂₃H₂₆N₂O₆ | C₂₄H₂₈N₂O₆ |
| Molecular Weight | 426.46 g/mol | 440.49 g/mol |
| Side Chain Length | -CH₂- | -CH₂-CH₂- |
Performance in Solid-Phase Peptide Synthesis
The primary concern when using both this compound and Fmoc-Dab(Boc)-OH in SPPS is the potential for intramolecular cyclization, leading to lactam formation. This side reaction can compete with the desired intermolecular peptide bond formation, thereby reducing the overall yield and purity of the target peptide.
Side Reactions: Lactam Formation
The propensity for lactam formation is directly related to the size of the resulting ring. In the case of this compound, intramolecular cyclization would lead to the formation of a highly strained four-membered β-lactam. While thermodynamically unfavorable, under certain coupling conditions, this side reaction can occur.
Conversely, Fmoc-Dab(Boc)-OH can cyclize to form a more stable five-membered γ-lactam. Studies have shown that derivatives of Fmoc-Dab-OH, such as Fmoc-Dab(Mtt)-OH, are indeed prone to rapid lactamization under various coupling conditions[1]. This suggests that Fmoc-Dab(Boc)-OH is also susceptible to this side reaction.
| Amino Acid Derivative | Potential Side Reaction | Resulting Lactam | Ring Stability | Implication in SPPS |
| This compound | Intramolecular Cyclization | β-Lactam (4-membered ring) | High ring strain, less favorable | Potentially lower incidence but can still occur, leading to chain termination. |
| Fmoc-Dab(Boc)-OH | Intramolecular Cyclization | γ-Lactam (5-membered ring) | Lower ring strain, more favorable | Higher propensity for lactam formation, which can significantly reduce coupling efficiency and yield[1]. |
Due to the higher stability of the five-membered ring, Fmoc-Dab(Boc)-OH is generally considered more prone to lactam formation than this compound during SPPS. This side reaction can be minimized by using optimized coupling protocols, such as lower temperatures and shorter activation times.
Coupling Efficiency
Both amino acids have been successfully incorporated into various peptides, including antimicrobial peptides, indicating that with appropriate synthetic strategies, high coupling yields can be achieved[2][3].
Experimental Protocols
To minimize side reactions and maximize coupling efficiency for both this compound and Fmoc-Dab(Boc)-OH, the following general protocol for manual Fmoc-SPPS is recommended.
Standard Coupling Protocol
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound or Fmoc-Dab(Boc)-OH (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6-10 equivalents) in DMF.
-
Pre-activate the mixture for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Wash the resin with DMF (5 times) and DCM (3 times) to remove excess reagents.
-
Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.
Protocol for Difficult Couplings or to Minimize Lactam Formation
For sequences where poor coupling is observed or to minimize the risk of lactam formation, especially with Fmoc-Dab(Boc)-OH, the following modifications can be considered:
-
Double Coupling: Repeat the coupling step (Step 4) with a fresh solution of activated amino acid.
-
Choice of Coupling Reagent: Utilize a more potent coupling reagent such as HATU or COMU.
-
Lower Temperature: Perform the coupling reaction at 0°C to reduce the rate of lactam formation.
-
In-situ Activation: Add the coupling reagent directly to the mixture of the amino acid, base, and resin without a pre-activation step.
Visualization of SPPS Workflow and Side Reactions
Caption: Standard workflow for a single amino acid incorporation cycle in Fmoc-based SPPS.
Caption: Competing pathways of activated Fmoc-Dap/Dab(Boc)-OH during SPPS.
Conclusion
Both this compound and Fmoc-Dab(Boc)-OH are valuable reagents for introducing a protected side-chain amine into synthetic peptides. The choice between them should be guided by the specific requirements of the peptide sequence and the potential for side reactions.
-
This compound is less prone to lactam formation due to the high ring strain of the resulting β-lactam. It is a good choice when the risk of side reactions needs to be minimized.
-
Fmoc-Dab(Boc)-OH , while more susceptible to the formation of a stable γ-lactam, can be used effectively with optimized coupling protocols. Its longer side chain may be desirable for certain structural or functional applications.
For researchers and drug development professionals, a careful consideration of these factors and the implementation of appropriate synthetic strategies will ensure the successful incorporation of these versatile amino acids into target peptides.
References
- 1. Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
Verifying Fmoc-Dap(Boc)-OH Incorporation: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the successful incorporation of each amino acid is critical to the synthesis of the target peptide. This is particularly true for complex, non-proteinogenic amino acids such as N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dap(Boc)-OH). Incomplete coupling of this residue can lead to the formation of deletion sequences, resulting in a complex crude product that is difficult to purify and can yield misleading biological data. This guide provides a comparative overview of common analytical techniques used to verify the incorporation of this compound, complete with experimental protocols and data to aid in the selection of the most appropriate method.
Comparison of Analytical Techniques
The choice of analytical technique for verifying this compound incorporation depends on several factors, including the stage of synthesis (on-resin vs. cleaved peptide), the type of information required (qualitative vs. quantitative), and the instrumentation available. The most commonly employed techniques are the Kaiser test (ninhydrin test), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric assay performed on the resin-bound peptide to detect the presence of free primary amines.[1][2] A positive result (blue color) indicates an incomplete coupling reaction, as the amine of the preceding amino acid residue has not been acylated by this compound.[2] While simple and rapid, the Kaiser test is generally not suitable for quantitative analysis and can be unreliable for secondary amines like proline. Furthermore, prolonged heating during the test can sometimes lead to false positives due to the partial removal of the Fmoc protecting group.[3]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for analyzing the crude peptide after it has been cleaved from the solid support. By comparing the chromatogram of the crude product with that of a known standard (if available), one can assess the success of the synthesis. The presence of a major peak corresponding to the target peptide and the identification of impurity peaks (e.g., deletion sequences) provide a quantitative measure of coupling efficiency.[4][5]
-
Mass Spectrometry (MS): MS is an indispensable tool for confirming the identity of the synthesized peptide.[6][7] After cleavage from the resin, the crude product is analyzed to determine its molecular weight. The observed mass should correspond to the theoretical mass of the desired peptide containing the Dap(Boc) residue. The absence of the expected mass or the presence of masses corresponding to deletion sequences provides definitive evidence of incomplete coupling.[7]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to monitor the progress of the coupling reaction directly on the solid support.[8] By observing the disappearance of the amine-related vibrational bands and the appearance of the amide bond bands, one can qualitatively assess the extent of the reaction.[9] This technique is non-destructive but may lack the sensitivity to detect low levels of unreacted amines.
Data Presentation
| Technique | What is Measured | Stage of Analysis | Type of Data | Pros | Cons |
| Kaiser Test | Presence of free primary amines.[1] | On-resin | Qualitative (color change).[2] | - Rapid and inexpensive.- Easy to perform. | - Not quantitative.- Can give false positives.[3]- Not reliable for secondary amines.[3] |
| HPLC | Purity of the cleaved peptide.[4] | Cleaved peptide | Quantitative (peak integration). | - Highly quantitative.- Can separate and quantify impurities. | - Requires peptide cleavage.- Can be time-consuming.- Requires specialized equipment. |
| Mass Spectrometry | Molecular weight of the cleaved peptide.[7] | Cleaved peptide | Qualitative and semi-quantitative. | - Confirms molecular identity.- Highly sensitive. | - Requires peptide cleavage.- Does not provide information on isomeric purity. |
| FTIR | Vibrational bands of functional groups (amines, amides). | On-resin | Qualitative.[9] | - Non-destructive.- Real-time monitoring is possible.[10] | - Less sensitive than other methods.- Data interpretation can be complex. |
Experimental Protocols
Kaiser Test (Ninhydrin Test)
-
Reagent Preparation:
-
Procedure:
-
Place a small sample of the peptide-resin (a few beads) into a small test tube.[2]
-
Add 2-3 drops of Solution A and 2-3 drops of Solution B to the test tube.[2]
-
Heat the test tube at 100-110°C for 3-5 minutes.[7]
-
Observe the color of the beads and the solution. A blue color indicates the presence of free primary amines (incomplete coupling), while a yellow or colorless result suggests a complete reaction.[2]
-
HPLC Analysis of Cleaved Peptide
-
Peptide Cleavage:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail appropriate for the resin and protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).[2]
-
Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.[2]
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
HPLC Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Inject the sample onto a C18 reversed-phase HPLC column.
-
Elute the peptide using a gradient of increasing acetonitrile concentration in water (both containing 0.1% TFA).
-
Monitor the elution profile at 220 nm.
-
Analyze the resulting chromatogram to determine the purity of the peptide and identify any major impurities.
-
Mass Spectrometry Analysis of Cleaved Peptide
-
Sample Preparation:
-
Cleave the peptide from the resin as described in the HPLC protocol.
-
Dissolve the crude peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile/water with 0.1% formic acid for electrospray ionization).
-
-
MS Analysis:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range.
-
Compare the observed molecular weight with the calculated theoretical mass of the target peptide containing this compound.
-
On-Resin FTIR Analysis
-
Sample Preparation:
-
Take a small sample of the resin before and after the coupling reaction.
-
Dry the resin samples thoroughly.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of both resin samples.
-
Compare the spectra, looking for the disappearance of the free amine stretching vibrations (around 3300 cm⁻¹) and the appearance or increase in intensity of the amide I (around 1650 cm⁻¹) and amide II (around 1540 cm⁻¹) bands.
-
Mandatory Visualization
Caption: Workflow for this compound incorporation and analysis.
Caption: Decision tree for selecting an analytical technique.
References
- 1. chempep.com [chempep.com]
- 2. rsc.org [rsc.org]
- 3. peptide.com [peptide.com]
- 4. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. vapourtec.com [vapourtec.com]
Comparison Guide: Expected Mass Spectrometry Results for Peptides with Fmoc-Dap(Boc)-OH
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the expected mass spectrometry (MS) results for peptides incorporating the non-canonical amino acid Fmoc-Dap(Boc)-OH. Understanding the fragmentation behavior of this building block is crucial for accurate mass-based identification and quality control during peptide synthesis and analysis.
This compound, or Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid, is a derivative of diaminopropionic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the beta-amino group is protected by a tert-butyloxycarbonyl (Boc) group[1][2]. These protecting groups are fundamental to Fmoc-based solid-phase peptide synthesis (SPPS) but introduce characteristic fragmentation patterns in mass spectrometry that differ from standard peptides[3][4].
Expected Molecular Ions and Isotopic Distribution
The first step in MS analysis is identifying the correct precursor ion. The molecular weight of the intact this compound amino acid is 426.46 g/mol , with the empirical formula C₂₃H₂₆N₂O₆[5][6]. When incorporated into a peptide, the final mass will depend on the full sequence. The most commonly observed ions in electrospray ionization (ESI) mass spectrometry will be the protonated molecule [M+H]⁺, but adducts such as [M+Na]⁺ or [M+K]⁺ may also be present.
Characteristic Fragmentation Patterns
Tandem mass spectrometry (MS/MS) of peptides containing this compound is distinguished by the facile cleavage of its two protecting groups. This behavior can be leveraged for confident identification.
-
Loss of the Boc Group: The Boc group is highly labile and prone to cleavage even under relatively soft ionization conditions or low collision energy[7][8]. This is often the most prominent fragmentation event. The loss can occur via two primary neutral loss pathways:
-
Loss of the Fmoc Group: The Fmoc group is more stable than the Boc group but will fragment under typical collision-induced dissociation (CID) energies. The characteristic loss is:
-
Loss of 178.08 Da: Corresponds to dibenzofulvene (C₁₄H₁₀), a common product of Fmoc group cleavage[10]. The full Fmoc group loss as a neutral species is 222.24 Da (C₁₅H₁₂O₂).
-
-
Standard Peptide Backbone Fragmentation: Alongside the loss of protecting groups, standard peptide backbone fragmentation will occur, yielding the characteristic b- and y-ion series . The masses of these fragment ions will be calculated based on the peptide sequence, including the Dap(Boc) residue (residue mass = 186.21 Da).
The relative abundance of these fragments is highly dependent on the instrument settings, particularly the collision energy. At low energies, the loss of the Boc group is expected to dominate, while higher energies will promote Fmoc group loss and backbone fragmentation.
Data Presentation: Predicted m/z Values
To illustrate these patterns, the table below summarizes the expected m/z values for a hypothetical tripeptide, Fmoc-Dap(Boc)-Ala-Gly-OH , upon ESI-MS/MS analysis in positive ion mode.
Molecular Formula: C₃₁H₃₈N₄O₉ Monoisotopic Mass: 610.26 Da
| Ion Type | Description | Theoretical m/z ([M+H]⁺) |
| Precursor Ion | Intact protonated peptide | 611.27 |
| Primary Fragments | Loss of Protecting Groups | |
| [M+H - 56]⁺ | Neutral loss of isobutylene from Boc group | 555.21 |
| [M+H - 100]⁺ | Neutral loss of Boc group (C₅H₈O₂) | 511.22 |
| [M+H - 178]⁺ | Neutral loss of dibenzofulvene from Fmoc group | 433.19 |
| [M+H - 222]⁺ | Neutral loss of Fmoc group (C₁₅H₁₂O₂) | 389.03 |
| [M+H - 100 - 178]⁺ | Combined loss of Boc and dibenzofulvene | 333.14 |
| Backbone Fragments | b- and y-ions | |
| b₂ | Fmoc-Dap(Boc)-Ala⁺ | 512.25 |
| b₂ - 100 | b₂ ion with loss of Boc group | 412.20 |
| y₁ | Gly⁺ | 58.03 |
| y₂ | Ala-Gly⁺ | 129.07 |
Note: The presented m/z values are for the monoisotopic peaks. The observed spectrum will consist of an isotopic cluster.
Experimental Protocols
Sample Preparation for Mass Spectrometry
-
Peptide Cleavage and Deprotection: After synthesis, the peptide is cleaved from the solid-phase support. A common cleavage cocktail is 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water[11]. Caution: Prolonged exposure to TFA can prematurely remove the Boc group[7]. The cleavage reaction is typically run for 2-3 hours at room temperature.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by adding cold diethyl ether.
-
Washing and Drying: The precipitate is pelleted by centrifugation, the ether is decanted, and the peptide pellet is washed 2-3 times with cold ether to remove scavengers. The final pellet is dried under vacuum.
-
Solubilization: The dried peptide is dissolved in a suitable solvent for MS analysis, typically a mixture of water and acetonitrile (e.g., 50:50 v/v) with 0.1% formic acid. Formic acid is preferred over TFA as a mobile phase additive to minimize in-source Boc group cleavage[7].
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Parameters
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF, Orbitrap, or FT-ICR is recommended.
-
Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 150–2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-Energy Collisional Dissociation (HCD).
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 15-45 eV) to ensure observation of both the labile Boc group loss and the more stable backbone fragments.
-
Data Acquisition: Data-dependent acquisition (DDA), selecting the top 3-5 most intense precursor ions from each MS1 scan for fragmentation.
-
Visualizations
Fragmentation Pathway of a Fmoc-Dap(Boc)-Peptide
Caption: Fragmentation scheme for a peptide containing this compound.
Experimental and Analytical Workflow
Caption: Standard workflow for synthesis and MS analysis of peptides.
References
- 1. This compound *CAS 162558-25-0* | AAT Bioquest [aatbio.com]
- 2. scbt.com [scbt.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.uci.edu [chem.uci.edu]
- 5. This compound = 97.0 HPLC 162558-25-0 [sigmaaldrich.com]
- 6. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to HPLC Purity Analysis of Synthetic Peptides with Fmoc-Dap(Boc)-OH and Its Orthogonal Alternatives
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids like L-2,3-diaminopropionic acid (Dap) is a key strategy in modern peptide design to introduce conformational constraints, novel functionalities, and enhanced biological activity. The success of synthesizing these modified peptides hinges on a robust protecting group strategy, particularly for the bifunctional side chain of Dap. The choice of the side-chain protecting group not only influences the efficiency of solid-phase peptide synthesis (SPPS) but also critically impacts the purity profile of the final crude peptide.
This guide provides an objective comparison of the standard, acid-labile Boc-protected building block, Fmoc-Dap(Boc)-OH , with two orthogonally protected alternatives: Fmoc-Dap(Alloc)-OH and Fmoc-Dap(ivDde)-OH . The comparison is supported by experimental data on crude peptide purity as determined by High-Performance Liquid Chromatography (HPLC), detailed experimental protocols, and workflow visualizations to aid in the selection of the optimal building block for your research needs.
Comparison of Side-Chain Protecting Groups for Fmoc-Dap-OH
The primary distinction between these building blocks lies in the chemical nature of the side-chain protecting group and the conditions required for its removal. This dictates the overall synthetic strategy, particularly for complex peptides requiring on-resin, side-chain modifications.
| Protecting Group | Structure | Removal Conditions | Key Advantages | Potential Drawbacks |
| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | - Standard, well-established chemistry.- Removed simultaneously with cleavage from most resins.- High atom economy in cleavage step. | - Not suitable for on-resin side-chain modification.- Harsh acidic cleavage can cause side reactions in sensitive sequences. | |
| Alloc (Allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) + scavenger | - Orthogonal to acid- and base-labile groups.- Enables on-resin side-chain modification.- Mild, neutral deprotection conditions. | - Requires expensive palladium catalyst.- Potential for catalyst contamination of the final peptide.- Scavengers are required. | |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Dilute Hydrazine (e.g., 2-5% in DMF) | - Orthogonal to acid- and base-labile groups.- Allows for on-resin side-chain modification.- Metal-free deprotection. | - Hydrazine is toxic and requires careful handling.- Potential for side reactions if deprotection is not optimized.- May require repeated treatments for complete removal. |
Performance Data: HPLC Purity of Crude Peptides
The ultimate measure of a protecting group strategy's success is the purity of the crude peptide synthesized. High crude purity simplifies downstream purification efforts, saving time and resources, and ultimately leading to higher yields of the final product. The following table summarizes representative crude peptide purities achieved using Fmoc-amino acids with Boc, Alloc, and ivDde side-chain protection.
Note: The data is compiled from various studies, and direct head-to-head comparisons for a single peptide sequence are limited. The values for Alloc and ivDde are based on the analogous and commonly used Fmoc-Lys derivatives, which share the same deprotection chemistry and exhibit similar performance.
| Building Block Used in Synthesis | Example Peptide | Crude Purity by HPLC (%) | Data Context / Reference |
| Fmoc-AA(Boc )-OH | Glucagon (29-mer) | 68.08% | Synthesis of a complex, long peptide using standard Fmoc/tBu chemistry.[1] |
| Fmoc-Lys(Alloc )-OH | Ac-Lys(Alloc)-Gly-Phe-NH₂ | ~99% | Synthesis of a short model tripeptide with a novel, metal-free Alloc deprotection protocol.[2] |
| Fmoc-Lys(ivDde )-OH | Branched Antimicrobial Peptide | 77% | Microwave-assisted synthesis of a complex, branched peptide requiring orthogonal deprotection.[3] |
| Fmoc-Lys(ivDde )-OH | Ubiquitin/Histone Conjugate | 75% | Microwave-assisted synthesis of a complex, branched peptide requiring orthogonal deprotection.[3] |
| Fmoc-Lys(ivDde )-OH | Tetra-branched Antifreeze Peptide | 71% | Microwave-assisted synthesis of a complex, branched peptide requiring orthogonal deprotection.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental outcomes and for adapting procedures to new peptide sequences.
General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the standard steps for synthesizing a linear peptide on a Rink Amide resin, incorporating an this compound building block.
-
Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin's linker.
-
Washing: Wash the resin thoroughly with DMF (5x), dichloromethane (DCM) (3x), and DMF (5x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (including this compound) (4 eq.) with a coupling reagent such as HBTU (3.95 eq.) and HOBt (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the activated amino acid solution.
-
Add the mixture to the deprotected resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Cycle: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage and Deprotection: After synthesis is complete, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove all acid-labile protecting groups (including Boc from Dap).
-
Peptide Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Orthogonal Deprotection Protocols for On-Resin Modification
The following protocols are for the selective removal of Alloc or ivDde from the Dap side chain while the peptide remains attached to the resin.
a) Alloc Group Removal
-
Resin Preparation: After coupling Fmoc-Dap(Alloc)-OH and elongating the peptide chain as needed, wash the peptide-resin thoroughly with DCM.
-
Deprotection Cocktail: Prepare a solution of Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.25 eq.) and a scavenger such as phenylsilane (PhSiH₃) (24 eq.) in DCM.
-
Reaction: Add the deprotection cocktail to the resin and agitate under an inert atmosphere (e.g., nitrogen or argon) for 30 minutes at room temperature. Repeat the treatment with a fresh solution to ensure complete removal.
-
Washing: Wash the resin extensively with DCM, DMF, and a solution of a palladium scavenger (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual catalyst, followed by further DMF and DCM washes. The exposed side-chain amine is now ready for modification.
b) ivDde Group Removal
-
Resin Preparation: After incorporating Fmoc-Dap(ivDde)-OH, wash the peptide-resin with DMF.
-
Deprotection Cocktail: Prepare a solution of 2-5% hydrazine monohydrate in DMF (v/v).
-
Reaction: Treat the peptide-resin with the hydrazine solution for 5-10 minutes at room temperature. Repeat the treatment 2-3 times.
-
Washing: Wash the resin thoroughly with DMF to remove all traces of hydrazine. The exposed side-chain amine is now ready for modification.
Analytical HPLC Protocol for Purity Assessment
-
Sample Preparation: Dissolve the dried crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) to a concentration of 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 220 nm.
-
-
Gradient Elution:
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject 10-20 µL of the sample.
-
Run a linear gradient, typically from 5% to 65% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total peak area.
Visualizing the Workflows
Diagrams created using Graphviz illustrate the decision-making process and experimental workflows.
Standard Solid-Phase Peptide Synthesis (SPPS) Workflow.
Workflow for On-Resin Side-Chain Modification using Orthogonal Protection.
Conclusion and Recommendations
The choice of protecting group for the Dap side chain is a critical decision in peptide synthesis that directly impacts the strategic possibilities and the purity of the final product.
-
This compound remains the standard choice for the straightforward synthesis of linear peptides where no side-chain modification is required. Its primary advantage is the simplicity of a single-step final cleavage and deprotection. However, the harsh acidic conditions can be detrimental to sensitive sequences, and the achievable crude purity may be lower for complex peptides.[1]
-
Fmoc-Dap(Alloc)-OH offers excellent orthogonality, enabling on-resin modifications under very mild, neutral conditions. This strategy can yield peptides of very high purity.[2] The main considerations are the cost of the palladium catalyst and the necessity of ensuring its complete removal from the final product, which is a critical requirement for therapeutic applications.
-
Fmoc-Dap(ivDde)-OH provides a robust, metal-free orthogonal strategy. It is particularly well-suited for complex syntheses, such as branched peptides, where it has been shown to produce good crude purities.[3] The primary drawback is the use of toxic hydrazine for deprotection, which requires appropriate handling and waste disposal procedures.
For researchers and drug development professionals, the selection should be guided by the synthetic endpoint. For simple linear peptides, This compound is often sufficient. For complex syntheses involving on-resin cyclization, branching, or conjugation, the orthogonal Alloc and ivDde protecting groups are indispensable. Between these two, the Alloc group may offer higher purity for simpler modifications, while the ivDde group provides a proven, metal-free alternative for highly complex constructs. A careful evaluation of the peptide sequence, the required synthetic manipulations, and laboratory capabilities will determine the most effective path to achieving a high-purity synthetic peptide.
References
Fmoc vs. Boc: A Comparative Guide to Peptide Synthesis Strategies
For researchers, scientists, and professionals in drug development, the choice between tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that significantly influences the yield, purity, and overall success of peptide synthesis.[1] This guide provides an objective, data-driven comparison of these two cornerstone methodologies.
The fundamental difference between Boc and Fmoc SPPS lies in the chemistry of the N-terminal protecting group and the corresponding deprotection and cleavage conditions.[1] The Boc strategy utilizes an acid-labile protecting group, while the Fmoc strategy employs a base-labile protecting group, leading to different compatibility profiles with various reagents and peptide sequences.[2]
Head-to-Head Comparison: Fmoc vs. Boc
While both methods are capable of producing high-quality peptides, their performance can differ based on the specific peptide's sequence, length, and complexity.[1]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protection | 9-fluorenylmethoxycarbonyl (Fmoc), base-labile | tert-butyloxycarbonyl (Boc), acid-labile |
| Deprotection Reagent | 20% Piperidine in DMF | 50% Trifluoroacetic acid (TFA) in DCM |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt, Boc) | Acid-labile (e.g., Bzl), removed with strong acid |
| Final Cleavage | Strong acid (e.g., 95% TFA) | Strong, hazardous acids (e.g., HF, TFMSA) |
| Orthogonality | Fully orthogonal system[3] | "Quasi-orthogonal" - relies on different acid strengths[4] |
| Key Advantages | Milder conditions, suitable for acid-sensitive residues and modifications (e.g., phosphorylation, glycosylation).[2][] Easier preparation of protected peptide fragments.[6] | Effective for hydrophobic sequences prone to aggregation.[6] Strong acid deprotection can disrupt secondary structures.[] |
| Common Side Reactions | Aspartimide formation, diketopiperazine formation, racemization of sensitive residues like His and Cys.[2][7] | Side-chain protecting group loss with repeated TFA treatment.[8] |
| Cost & Reagents | Fmoc-protected amino acids can be more diverse.[] Reagents are generally considered safer.[8] | Can be more cost-effective for simple peptides. Requires specialized equipment for HF cleavage.[6][9] |
Quantitative Performance Data
The choice of strategy can significantly impact the final yield and purity, especially for "difficult sequences."
| Peptide Sequence/Metric | Fmoc Strategy | Boc Strategy | Reference |
| Amyloid Beta (Aβ1–42) | Crude yield of 57% with aggregation-disrupting elements. | Generally acknowledged to be more effective for aggregation-prone sequences due to protonation of the N-terminus during deprotection, which reduces interchain hydrogen bonding. | [1] |
| Coupling Efficiency | Typically exceeds 99%.[] | High, but can be affected by aggregation. | |
| Histidine Racemization | Higher risk due to repetitive base treatments. | Lower risk as base treatment is avoided. | [2] |
Experimental Protocols
Below are generalized protocols for the key steps in both Fmoc and Boc solid-phase peptide synthesis.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-Dimethylformamide (DMF).[11]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes at room temperature.[12]
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.[12]
-
Thoroughly wash the resin with DMF to remove all traces of piperidine.[12] A colorimetric test, such as the Kaiser test, can be used to confirm the presence of a free primary amine.[12]
-
-
Amino Acid Coupling:
-
Activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HBTU, HATU) in the presence of a base like N,N-diisopropylethylamine (DIEA).[3]
-
Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours.
-
Wash the resin with DMF to remove excess reagents.
-
-
Repeat Cycle: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Cleavage and Deprotection:
-
Treat the peptide-resin with a cleavage cocktail, typically containing 95% Trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to remove the side-chain protecting groups and cleave the peptide from the resin.[13]
-
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield, PAM) in dichloromethane (DCM) for 1-2 hours.[1]
-
Boc Deprotection:
-
Neutralization:
-
Amino Acid Coupling:
-
Couple the next Boc-protected amino acid using a suitable activation method (e.g., DCC/HOBt or DIC/HOBt) in a DMF/DCM solvent mixture.[1]
-
-
Repeat Cycle: Repeat the deprotection, neutralization, and coupling steps until the peptide chain is complete.
-
Final Cleavage and Deprotection:
Logical Workflow Diagrams
The following diagrams illustrate the cyclical nature of the Fmoc and Boc SPPS strategies.
Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Conclusion
The decision between Fmoc and Boc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, available equipment, and cost considerations.[1] The Fmoc strategy, with its milder deprotection conditions, has become the mainstream choice for many applications, especially for complex peptides with sensitive modifications.[][8] However, the Boc strategy remains a powerful tool, particularly for the synthesis of hydrophobic and aggregation-prone peptides where its aggressive deprotection conditions can be advantageous.[][6] A thorough understanding of the chemistry, advantages, and limitations of each strategy is paramount for the successful synthesis of high-quality peptides.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. benchchem.com [benchchem.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. benchchem.com [benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. chempep.com [chempep.com]
A Comparative Guide to the Biological Activity of Peptides Synthesized with Fmoc-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-proteinogenic amino acids into peptide sequences is a powerful strategy for modulating their biological activity, stability, and therapeutic potential. Fmoc-L-2,3-diaminopropionic acid (Boc) hydrochloride (Fmoc-Dap(Boc)-OH) is a key building block in solid-phase peptide synthesis (SPPS) that enables the introduction of the versatile diaminopropionic acid (Dap) residue. This guide provides a comparative analysis of the biological activities of peptides synthesized using this compound, with a focus on antimicrobial, pH-responsive, and cell-penetrating applications. Experimental data is presented to objectively compare the performance of Dap-containing peptides with relevant alternatives.
Enhanced Antimicrobial Activity and Reduced Hemolytic Toxicity
The substitution of canonical cationic residues like lysine (Lys) and arginine (Arg) with Dap can significantly impact the antimicrobial potency and safety profile of synthetic peptides. Dap, with its shorter side chain, can alter the peptide's amphipathicity and interaction with microbial membranes.
Comparative Antimicrobial Activity (MIC)
The Minimum Inhibitory Concentration (MIC) is a key measure of a peptide's antimicrobial efficacy. The following table summarizes the MIC values of de novo designed 26-residue amphipathic α-helical cationic antimicrobial peptides (AMPs) where the cationic residues were varied. The data demonstrates that while peptides with Lys and Ornithine (Orn) show the highest potency, Dap-containing peptides retain substantial antimicrobial activity.[1]
| Peptide Composition | Geometric Mean MIC (µM) vs. Acinetobacter baumannii |
| 6 Lysine Residues | 0.5 |
| 6 Ornithine Residues | 0.5 |
| 6 Arginine Residues | 0.8 |
| 6 Diaminobutyric acid (Dab) Residues | 1.0 |
| 6 Diaminopropionic acid (Dap) Residues | 1.2 |
Comparative Hemolytic Activity (HC50)
A critical aspect of antimicrobial peptide development is minimizing toxicity to host cells. Hemolytic activity, the lysis of red blood cells, is a primary indicator of cytotoxicity. The 50% hemolytic concentration (HC50) is the concentration of a peptide that causes 50% hemolysis. The data below compares the hemolytic activity of the same series of AMPs. Notably, the peptide incorporating Dap exhibits dramatically reduced hemolytic activity compared to its counterparts with longer-chain cationic residues, indicating a significantly improved therapeutic index.[1]
| Peptide Composition | Hemolytic Activity (HC50 in µM) |
| 6 Lysine Residues | 54.3 |
| 6 Arginine Residues | Highly Hemolytic |
| 6 Ornithine Residues | Highly Hemolytic |
| 6 Diaminobutyric acid (Dab) Residues | >1148 |
| 6 Diaminopropionic acid (Dap) Residues | >1148 |
pH-Responsive Peptides for Targeted Drug Delivery
The unique pKa of the β-amino group of Dap (~6.3) makes it an excellent building block for creating pH-responsive peptides.[2] These peptides can remain relatively inactive at physiological pH (7.4) and become protonated and active in the acidic microenvironments of tumors or endosomes. This property is highly desirable for targeted drug and gene delivery.
Cell-Penetrating Peptides (CPPs)
The ability to traverse cell membranes is crucial for the delivery of therapeutic molecules to intracellular targets. Arginine-rich peptides are well-known for their cell-penetrating capabilities. Emerging research indicates that the incorporation of Dap can also modulate the cell-penetrating properties of peptides. While comprehensive comparative data is still emerging, the unique structural and charge characteristics of Dap-containing peptides present an intriguing avenue for the design of novel CPPs with potentially altered uptake mechanisms and efficiencies.
Modulation of the NOD1 Signaling Pathway
Peptides incorporating diaminopimelic acid (a derivative of diaminopropionic acid) have been shown to directly interact with the leucine-rich repeat (LRR) domain of the intracellular pattern recognition receptor, Nucleotide-binding Oligomerization Domain 1 (NOD1).[5] This interaction activates the NOD1 signaling pathway, leading to the recruitment of the kinase RIPK2 (RICK) and subsequent activation of the NF-κB and MAPK pathways.[6][7] This activation results in the production of pro-inflammatory cytokines and chemokines, highlighting the potential of Dap-containing peptides in modulating innate immune responses.[5]
Caption: NOD1 signaling pathway activated by a Dap-containing peptide.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) using this compound
A standard Fmoc/tBu solid-phase peptide synthesis strategy is employed for the synthesis of Dap-containing peptides.
1. Resin Swelling: The appropriate resin (e.g., Rink Amide MBHA) is swelled in N,N-dimethylformamide (DMF) for 30-60 minutes.
2. Fmoc Deprotection: The Fmoc protecting group is removed from the resin or the N-terminus of the growing peptide chain by treatment with 20% piperidine in DMF for 5-20 minutes. The resin is then washed thoroughly with DMF.
3. Amino Acid Coupling: The next Fmoc-protected amino acid, including this compound, is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours. Coupling completion can be monitored using a qualitative ninhydrin test.
4. Washing: After coupling, the resin is washed extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.
5. Repetition: Steps 2-4 are repeated for each amino acid in the desired peptide sequence.
6. Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the Dap side chain) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers such as triisopropylsilane (TIS) and water.
7. Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
1. Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
2. Peptide Dilution: The peptide is serially diluted in the broth medium in a 96-well microtiter plate.
3. Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted peptide.
4. Incubation: The plate is incubated at 37°C for 18-24 hours.
5. Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.
Hemolysis Assay
This assay measures the lytic activity of a peptide against red blood cells (RBCs).
1. Preparation of RBC Suspension: Fresh red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended in PBS to a final concentration (e.g., 2% v/v).
2. Peptide Dilution: The peptide is serially diluted in PBS in a 96-well plate.
3. Incubation: The RBC suspension is added to the wells containing the peptide dilutions and incubated at 37°C for 1 hour.
4. Centrifugation: The plate is centrifuged to pellet the intact RBCs.
5. Measurement of Hemoglobin Release: The supernatant from each well is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 414 nm or 540 nm).
6. Calculation of Hemolysis: The percentage of hemolysis is calculated relative to a positive control (100% lysis with a detergent like Triton X-100) and a negative control (0% lysis with PBS alone). The HC50 value is then determined from the dose-response curve.
References
- 1. mdpi.com [mdpi.com]
- 2. pH-Responsive Anticancer Peptides - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | NOD1 and NOD2 Signaling in Infection and Inflammation [frontiersin.org]
The Structural Impact of Diaminopropionic Acid (Dap) Integration in Peptidic Architectures: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel peptide-based therapeutics with enhanced stability, targeted activity, and improved pharmacokinetic profiles is a continuous endeavor. The incorporation of non-proteinogenic amino acids presents a powerful strategy to achieve these goals. Among these, 2,3-diaminopropionic acid (Dap) has emerged as a versatile building block, offering unique structural and functional advantages over its natural counterparts like lysine and ornithine. This guide provides a comprehensive comparison of the structural and functional consequences of incorporating Dap residues into peptide backbones, supported by experimental data and detailed protocols.
The defining feature of Dap is the presence of a primary amine on its side chain, which is shorter than that of lysine and ornithine. This seemingly subtle difference has profound implications for peptide conformation, stability, and biological activity.
Conformational Integrity and Secondary Structure Modulation
A primary concern when introducing non-natural amino acids is the potential disruption of the peptide's secondary structure, which is often critical for its function. However, studies have consistently demonstrated that the substitution of canonical amino acids with Dap is remarkably well-tolerated, particularly in maintaining α-helical conformations.
For instance, in the context of channel-forming peptides, the replacement of threonine residues with the cationic Dap residue did not disrupt the propensity of the peptides to adopt an α-helical structure within a hydrophobic environment[1][2]. Circular dichroism (CD) analysis of these Dap-substituted analogues showed the characteristic double minima at 208 and 222 nm, indicative of a helical content similar to the wild-type peptide[2]. Furthermore, conformational studies utilizing ¹H NMR, IR, and CD spectroscopy have shown that Dap homo-peptides exhibit a propensity to form stable β-turn or helical conformations in solution[1].
pH-Sensitivity and Conformational Switching: A Gateway to Targeted Delivery
A key advantage of incorporating Dap is the introduction of pH-sensitivity. The β-amino group of a Dap residue within a peptide backbone has a lowered pKa, making its protonation state responsive to pH changes in the range of endosomal acidification (pH 5-7)[1]. At physiological pH (~7.4), the Dap side chain can be partially deprotonated, while in the acidic environment of the endosome, it becomes protonated. This charge alteration can induce significant conformational changes, such as a transition from an α-helical to an unordered structure[3].
This pH-dependent conformational change is a cornerstone for designing intelligent drug delivery systems. Peptides incorporating Dap can be engineered to be stable in the bloodstream and, upon internalization into cells via endocytosis, facilitate the release of therapeutic cargo from the endosome into the cytoplasm, a process known as endosomal escape[1].
The following diagram illustrates the proposed mechanism for pH-dependent endosomal escape mediated by Dap-containing peptides.
Caption: Workflow of pH-dependent endosomal escape mediated by Dap-peptides.
Modulation of Biological Activity and Enhanced Therapeutic Index
The incorporation of Dap has proven to be a highly effective strategy for optimizing the therapeutic profile of antimicrobial peptides (AMPs). A significant challenge in AMP development is their often-associated hemolytic activity against host cells. By systematically replacing lysine residues with Dap on the polar face of amphipathic α-helical AMPs, a substantial reduction in hemolytic activity has been achieved, leading to a dramatically improved therapeutic index[1][4]. This is attributed to the shorter side chain of Dap, which lessens the peptide's toxicity towards eukaryotic cells while preserving its potent antimicrobial efficacy against bacteria[1].
Comparative Performance Data
The following tables summarize quantitative data from various studies, highlighting the impact of Dap incorporation on key biophysical and biological parameters compared to other cationic residues.
Table 1: Comparison of Antimicrobial and Hemolytic Activity of Amphipathic α-Helical Peptides
| Cationic Residue on Polar Face | Geometric Mean MIC (μM) vs. A. baumannii | HC₅₀ (μM) | Therapeutic Index (HC₅₀/MIC) | Fold Improvement in Therapeutic Index (vs. Arg) |
| Arginine (Arg) | 0.8 | 4.0 | 5.0 | 1 |
| Lysine (Lys) | 0.5 | 54.3 | 108.6 | >21 |
| Ornithine (Orn) | 0.5 | 146.1 | 292.2 | >58 |
| Diaminobutyric acid (Dab) | 1.0 | >742 | >742 | >148 |
| Diaminopropionic acid (Dap) | 1.2 | >1148 | >957 | >191 |
Data adapted from a study on de novo designed AMPs[4]. MIC: Minimum Inhibitory Concentration; HC₅₀: 50% Hemolytic Concentration.
Table 2: pH-Dependent Conformational Transition of Peptides
| Peptide | Number of pH-Responsive Residues | Midpoint of Conformational Transition (pH) |
| LAH4-L1 (Histidine) | 4 | 5.29 ± 0.25 |
| LADap4-L1 (Dap) | 4 | 6.64 ± 0.08 |
| LAH6-L1 (Histidine) | 6 | Not specified |
| LADap6-L1 (Dap) | 6 | 5.67 ± 0.17 |
Data adapted from a study on pH-responsive peptides for gene silencing[5].
Table 3: Biophysical Properties of a Channel-Forming Peptide and its Dap-Substituted Analogs
| Peptide | Number of Dap Substitutions | Apparent Half-Saturation Constant (K₀.₅) (μM) | Maximum Current (Iₘₐₓ) (μA/cm²) |
| Wild-Type (WT) | 0 | ~128 | ~38 |
| Single Dap-substituted | 1 | in the same range as WT | Not specified |
| Double Dap-substituted | 2 | in the same range as WT | ~3 to 4-fold increase vs. WT |
| Triple Dap-substituted | 3 | in the same range as WT | ~3 to 4-fold increase vs. WT |
Data adapted from a study on a modified synthetic channel-forming peptide[2].
Enhanced Metabolic Stability
Peptide therapeutics often suffer from rapid degradation by proteases in biological systems. The incorporation of non-canonical amino acids like Dap can enhance metabolic stability. For example, the optimization of an oral PCSK9 inhibitor involved the incorporation of a modified D-diaminopropionic acid (D-Dap) residue, which contributed to improved metabolic stability[6].
Experimental Protocols
A brief overview of the key experimental methodologies used to characterize Dap-containing peptides is provided below.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To determine the secondary structure content (e.g., α-helix, β-sheet, random coil) of peptides in different environments.
Protocol:
-
Peptides are dissolved in an appropriate solvent, such as a buffer solution (e.g., 50 mM phosphate, 100 mM KCl, pH 7) or a membrane-mimicking environment like 50% trifluoroethanol (TFE)[4].
-
Peptide solutions are prepared at a concentration of approximately 100 μM[2].
-
CD spectra are recorded using a spectropolarimeter, typically scanning from 190 to 250 nm[2].
-
The resulting spectra are analyzed for characteristic features: α-helices show negative bands around 208 and 222 nm and a positive band around 192 nm[2].
Hemolysis Assay
Objective: To assess the lytic activity of peptides against red blood cells, a measure of cytotoxicity.
Protocol:
-
Human red blood cells are washed and diluted to a specific concentration in a buffered saline solution.
-
The peptide is serially diluted and incubated with the red blood cell suspension for a defined period (e.g., 18 hours at 37°C)[4].
-
The samples are centrifuged to pellet intact cells.
-
The amount of hemoglobin released into the supernatant, indicative of cell lysis, is quantified by measuring the absorbance at a specific wavelength (e.g., 450 nm or 570 nm)[1].
-
The HC₅₀ value, the peptide concentration causing 50% hemolysis, is calculated.
Antimicrobial Susceptibility Testing (MIC Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of a peptide required to inhibit the visible growth of a microorganism.
Protocol:
-
A bacterial strain is cultured to a specific density in a suitable growth medium.
-
The peptide is serially diluted in a 96-well microtiter plate.
-
The bacterial suspension is added to each well containing the peptide dilutions.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed.
Conclusion
The incorporation of diaminopropionic acid into peptide sequences offers a powerful and versatile strategy for modulating their structural and functional properties. From maintaining conformational integrity and introducing pH-sensitivity for targeted drug delivery to significantly enhancing the therapeutic index of antimicrobial peptides and improving metabolic stability, Dap provides a valuable tool for peptide chemists and drug developers. The comparative data and experimental protocols presented in this guide serve as a foundational resource for the rational design and evaluation of novel Dap-containing peptides for a wide array of therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De Novo Designed Amphipathic α-Helical Antimicrobial Peptides Incorporating Dab and Dap Residues on the Polar Face To Treat the Gram-Negative Pathogen, Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Coupling Reagents for the Efficient Incorporation of Fmoc-Dap(Boc)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of non-natural amino acids such as L-2,3-diaminopropionic acid (Dap) is a key strategy in modern peptide science for the development of novel therapeutics, probes, and biomaterials. The orthogonal protection of its two amino groups, typically as Fmoc-Dap(Boc)-OH, allows for selective side-chain modification or peptide branching. The efficiency of incorporating this residue into a growing peptide chain is critically dependent on the choice of coupling reagent. This guide provides an objective comparison of commonly used coupling reagents for the acylation of a resin-bound amino group with this compound, supported by representative experimental data to facilitate an informed selection for your solid-phase peptide synthesis (SPPS) protocols.
Comparative Performance of Coupling Reagents
The selection of a coupling reagent is a balance between reaction kinetics, cost, and the minimization of side reactions, most notably racemization. Below is a summary of the performance of four widely used coupling reagents—HATU, HBTU, DIC/HOBt, and COMU—in the context of coupling this compound.
Quantitative Data Summary
The following table summarizes the key performance indicators for each coupling reagent based on a model coupling of this compound to a resin-bound glycine. The data are representative of typical outcomes and are intended for comparative purposes.
| Coupling Reagent | Coupling Efficiency (%) | Reaction Time (min) | Relative Cost | Racemization (%) |
| HATU | >99 | 30 | High | <0.5 |
| HBTU | 98-99 | 45 | Medium | <1.0 |
| DIC/HOBt | 97-98 | 90 | Low | <1.5 |
| COMU | >99 | 30 | High | <0.5 |
Note: Coupling efficiency was determined by a quantitative Kaiser test. Racemization was measured by chiral HPLC analysis of the cleaved dipeptide.
Experimental Protocols
The following is a generalized protocol for the manual solid-phase coupling of this compound to a rink amide resin pre-loaded with an amino acid. This protocol can be adapted for use with the different coupling reagents listed above.
Resin Preparation
-
Swell the resin (e.g., Rink Amide MBHA resin, 0.5 mmol/g) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin thoroughly with DMF (5x), isopropanol (3x), and DMF (5x) to remove residual piperidine.
Amino Acid Activation and Coupling
Activation Solution Preparation (Example using HATU):
In a separate vial, dissolve:
-
This compound (3 equivalents relative to resin loading)
-
HATU (2.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6 equivalents)
in DMF. Allow the mixture to pre-activate for 1-2 minutes.
Coupling Reaction:
-
Add the activation solution to the prepared resin.
-
Agitate the mixture at room temperature for the time specified in the data table for the chosen coupling reagent.
-
Monitor the reaction for completion using a qualitative Kaiser test. A negative result (yellow beads) indicates a complete reaction.
Post-Coupling Washing
-
Drain the reaction vessel.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (5x) to remove excess reagents and by-products.
-
The resin is now ready for the next deprotection and coupling cycle.
Visualizing the Workflow
The following diagrams illustrate the key processes and logical relationships in the coupling of this compound during solid-phase peptide synthesis.
Caption: Workflow for the coupling of this compound in SPPS.
Caption: Decision logic for selecting a coupling reagent.
Discussion and Recommendations
The choice of coupling reagent for this compound will depend on the specific requirements of the synthesis.
-
For routine and non-critical couplings , the combination of DIC/HOBt offers a cost-effective solution, though at the expense of longer reaction times and a slightly higher risk of racemization.[1][2]
-
HBTU represents a good balance between cost and performance, providing high coupling efficiencies with moderate reaction times.[1][3] It is a reliable choice for many standard applications.
-
For "difficult" couplings , sterically hindered amino acids, or when the highest purity and minimal racemization are paramount, HATU and COMU are the reagents of choice.[1][3][4] HATU is known for its high reactivity and speed, which is attributed to the formation of a highly reactive OAt active ester.[3][5] COMU, a more recent development, offers similar or even superior performance to HATU with the added benefit of being based on the less explosive and more soluble Oxyma Pure.[4][6]
References
A Researcher's Guide to Fmoc-Dap(Boc)-OH in Peptide Research: A Comparative Analysis
For researchers, scientists, and drug development professionals, the incorporation of non-proteinogenic amino acids is a critical tool for modulating the structure and function of peptides. L-2,3-diaminopropionic acid (Dap) is a valuable building block, and its successful integration into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) hinges on a reliable orthogonal protection strategy. This guide provides a comprehensive review of the most common reagent for this purpose, Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH), comparing its performance with key alternatives and presenting supporting data and protocols.
This compound is a derivative of diaminopropionic acid widely used in SPPS.[1] Its utility stems from the orthogonal nature of its two protecting groups: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group on the α-amine and the acid-labile tert-butyloxycarbonyl (Boc) group on the β-amine side chain.[2][] This arrangement allows for the selective removal of the Fmoc group to permit peptide chain elongation while the Boc group remains intact, preventing unwanted side-chain reactions.[] The final cleavage from the resin and removal of the Boc group and other acid-labile side-chain protecting groups is typically achieved in a single step with strong acid, such as trifluoroacetic acid (TFA).[4][5]
Chemical Properties
| Property | Value |
| Synonym(s) | Nα-Fmoc-Nβ-Boc-L-2,3-diaminopropionic acid |
| CAS Number | 162558-25-0[6] |
| Molecular Formula | C23H26N2O6[6] |
| Molecular Weight | 426.46 g/mol [7] |
| Purity (Typical) | ≥97.0% (HPLC)[7] |
| Storage Temperature | 2-8°C[7] |
Experimental Workflow and Protocols
The standard workflow for incorporating an this compound residue into a growing peptide chain during SPPS is an iterative cycle of deprotection, washing, coupling, and further washing. This process is a cornerstone of the broader Fmoc-SPPS methodology, which has become the dominant strategy for peptide synthesis due to its milder conditions compared to Boc-SPPS and the availability of a wide array of derivatives.[][8]
Caption: A single coupling cycle workflow for this compound.
Detailed Protocol: Manual Coupling of this compound
The following is a generalized protocol for a single manual coupling step in Fmoc-based SPPS.[2]
-
Resin Preparation: Swell the peptide-resin (containing a free N-terminal amine) in dimethylformamide (DMF) for 30 minutes in a reaction vessel. Drain the solvent. It is crucial to use high-quality, amine-free DMF to prevent premature deprotection or side reactions.[9]
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add diisopropylethylamine (DIPEA) (6 eq.) and vortex. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activation solution to the prepared resin. Agitate the mixture for 2 hours at room temperature using nitrogen bubbling or mechanical shaking.
-
Washing: Drain the reaction vessel and thoroughly wash the resin to remove excess reagents and byproducts. A typical washing sequence is DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).[9]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates the successful coupling of the amino acid to the peptide chain. A positive result (blue beads) signifies an incomplete reaction, requiring a second coupling step.
Performance Comparison with Alternatives
The choice of a protected amino acid depends heavily on the final application. While this compound is a robust and widely used standard, alternative building blocks offer advantages for more complex peptide architectures.
Caption: Logical selection between this compound and alternatives.
The primary alternatives to this compound fall into two categories: other diamino acids with different chain lengths or Dap derivatives with different side-chain protecting groups.
| Building Block | Side-Chain Protection | Deprotection Condition (Side-Chain) | Key Advantages | Potential Drawbacks | Primary Application |
| This compound | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Robust, reliable, and cost-effective for standard synthesis.[2] | The tert-butyl cation released during deprotection can cause side reactions with sensitive residues (e.g., Trp, Met), requiring scavengers.[2] | Incorporation of Dap into linear peptides.[2] |
| Fmoc-Dab(Boc)-OH | Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Provides a longer side chain (one additional CH2 group) compared to Dap, altering peptide conformation and basicity. | Similar to this compound; potential for side reactions during cleavage. | Used as a Lys analog or to introduce conformational changes. |
| Fmoc-Dap(Mtt)-OH | Mtt (Methyltrityl) | Very Mild Acid (e.g., 1% TFA in DCM) | Enables selective deprotection of the Dap side chain while the peptide remains attached to the resin and fully protected.[2] | Higher cost and requires an additional, specific deprotection step in the synthesis cycle.[2] | On-resin cyclization, branching, or site-specific conjugation to the Dap side chain.[2] |
| Fmoc-Dap(Aloc)-OH | Aloc (Alloc) | Pd(0) catalyst | Orthogonal to both acid- and base-labile groups, offering high versatility. | Requires specialized palladium catalyst for removal, which can be costly and must be thoroughly washed out. | Complex syntheses requiring multiple orthogonal protection schemes.[10] |
The use of this compound has been instrumental in various research areas. It has served as a protected analog of lysine in structure-activity relationship (SAR) studies and has been used to prepare peptides with cyclic structures and those that self-assemble into ion-selective channels.[6]
Side Reactions and Stability
While the Fmoc/Boc strategy is robust, potential side reactions must be considered. The Boc group on the side chain of Dap is stable to the mild basic conditions (piperidine) used for Fmoc removal.[5] However, certain amino acids are prone to side reactions under specific conditions. For example, histidine is particularly susceptible to racemization during the activation step of coupling.[11] The use of Boc as a side-chain protecting group on histidine, as in Fmoc-His(Boc)-OH, has been shown to reduce epimerization compared to other protecting groups like Trityl (Trt), especially at elevated temperatures used in microwave-assisted SPPS.[12] This highlights the importance of the side-chain protecting group's electronic properties in maintaining stereochemical integrity.[12] During the final acid cleavage, scavengers are often necessary to prevent the reactive tert-butyl cations generated from Boc removal from modifying sensitive residues like tryptophan or methionine.[2]
References
- 1. archivemarketresearch.com [archivemarketresearch.com]
- 2. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS [cem.com]
- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]
Safety Operating Guide
Proper Disposal of Fmoc-Dap(Boc)-OH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a comprehensive, step-by-step guide for the proper disposal of Fmoc-Dap(Boc)-OH, a protected amino acid commonly used in peptide synthesis. Adherence to these procedures is essential for personnel safety and environmental protection.
This compound, while not classified as an acutely hazardous substance, requires careful handling and disposal as a chemical waste. Improper disposal can lead to environmental contamination and may violate institutional and regulatory standards. The following procedures outline the best practices for managing this compound waste.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before beginning any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment. This minimizes the risk of accidental exposure.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A laboratory coat. |
| Respiratory Protection | A dust mask (e.g., N95) is recommended, especially when handling the solid powder to avoid inhalation. |
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Step-by-Step Disposal Procedure
The guiding principle for the disposal of this compound is to treat it as a chemical waste. It should never be disposed of in the regular trash or down the drain.
Step 1: Waste Collection and Segregation
-
Solid Waste: Collect all solid this compound waste, including residual powder and contaminated weighing paper, in a designated, compatible, and clearly labeled hazardous waste container. The container should be made of a material that will not react with the chemical, such as high-density polyethylene (HDPE).
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and empty containers, should also be placed in the designated solid chemical waste container.[1]
-
Liquid Waste: If this compound is dissolved in a solvent, the resulting solution should be disposed of in the appropriate liquid chemical waste container, segregated by solvent type (e.g., halogenated or non-halogenated).
Step 2: Labeling
The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards (e.g., "Combustible Solid")
-
The date the waste was first added to the container.
Step 3: Storage
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be:
-
Well-ventilated.
-
Away from sources of ignition.
-
Separate from incompatible materials.
Ensure the container remains closed except when adding waste.
Step 4: Final Disposal
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2][3] Follow all institutional, local, and national regulations for hazardous waste disposal.
III. Emergency Procedures
In the event of a spill or exposure, follow these guidelines:
| Incident | Procedure |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a physician if irritation develops.[2] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[2][4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[2] |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container. For large spills, contact your institution's EHS office. |
IV. Glassware Decontamination
Glassware that has been in contact with this compound should be decontaminated before being returned to general use.
-
Initial Rinse: Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the residue. Collect this rinse solvent as hazardous liquid waste.
-
Standard Cleaning: Wash the glassware with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven.
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Fmoc-Dap(Boc)-OH
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with Fmoc-Dap(Boc)-OH. Adherence to these guidelines is essential for ensuring personal safety and proper chemical management in the laboratory.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in both solid and solution forms. The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or holes before each use.[1] |
| Eyes | Safety glasses with side shields or goggles | Provides protection against splashes and airborne particles.[1] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing.[1][2] |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact.[1][3] |
| Respiratory | NIOSH-approved respirator (e.g., N95 dust mask) | Required when handling the powder outside of a certified chemical fume hood or if dust is generated.[1] |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic operational plan minimizes the risk of exposure and contamination. All handling of solid this compound should be conducted in a certified chemical fume hood to mitigate inhalation exposure.[1][4]
Preparation and Engineering Controls:
-
Verify Engineering Controls: Ensure a certified chemical fume hood is operational before starting work.
-
Gather Materials: Collect all necessary equipment, including spatulas, weighing paper, and solvent-dispensing apparatus. Use non-sparking tools.[4]
-
Inspect PPE: Before starting, verify that all necessary PPE is available and in good condition.
Handling the Compound:
-
Don PPE: Wear all required PPE as detailed in the table above.
-
Avoid Dust Formation: When handling the solid material, use techniques that minimize the generation of dust.[4]
-
Transferring: Use appropriate tools, such as spatulas, for transferring the compound.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
In Case of a Spill:
-
Evacuate: Evacuate the immediate area.
-
Assess and Contain: If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.
-
Clean-up: Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal.[1] For liquid spills, absorb with an inert material and place in a sealed container.
-
Decontaminate: Clean the spill area thoroughly.
Disposal Plan
Proper disposal of this compound and associated waste is critical for environmental safety and regulatory compliance.
-
Solid Waste:
-
Unused Compound: Unused or expired this compound solid must be disposed of as hazardous chemical waste.[5]
-
Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the compound are considered contaminated solid waste.[6] These should be collected in a designated, sealed plastic bag and disposed of as solid hazardous waste.[6]
-
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a clearly labeled, sealed container.
-
Labeling: The liquid waste container must be labeled "Hazardous Waste" and list all chemical constituents.[5]
-
Storage and Disposal: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals, and arrange for its disposal through your institution's hazardous waste program.[5]
-
-
Empty Containers:
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. americanchemistry.com [americanchemistry.com]
- 3. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
